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Core Science & Biosynthesis

Foundational

3-(2,3-difluorophenyl)prop-2-en-1-ol mechanism of action

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 3-(2,3-difluorophenyl)prop-2-en-1-ol (also known as 2,3-Difluorocinnamyl alcohol). This analysis frames the com...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental utility of 3-(2,3-difluorophenyl)prop-2-en-1-ol (also known as 2,3-Difluorocinnamyl alcohol).

This analysis frames the compound not merely as a static reagent, but as a "Pro-Electrophile" Pharmacophore —a biologically active scaffold that leverages specific fluorine substitution patterns to modulate metabolic stability and covalent protein engagement.

Mechanism of Action, Chemical Biology, and Experimental Applications

Executive Summary

3-(2,3-difluorophenyl)prop-2-en-1-ol is a specialized allylic alcohol intermediate used primarily in the development of anti-inflammatory and anticancer therapeutics. Its significance lies in two core properties:

  • Metabolic Blocking: The 2,3-difluoro substitution pattern on the phenyl ring effectively blocks oxidative metabolism (hydroxylation) at the highly susceptible ortho and meta positions, extending the half-life of the pharmacophore.

  • Pro-Electrophile Activation: As an allylic alcohol, it functions as a metabolic precursor. It is enzymatically oxidized in vivo to its corresponding aldehyde (a Michael acceptor), which then covalently modifies cysteine residues on target proteins (e.g., Keap1, NF-κB, or specific kinases) to modulate signaling pathways like MAPK and Akt .

Chemical Biology & Structural Logic
2.1 The "Fluorine Effect" (2,3-Substitution)

The specific placement of fluorine atoms at the 2 and 3 positions is a deliberate medicinal chemistry strategy known as Metabolic Blocking .

  • C-F Bond Strength: The Carbon-Fluorine bond (approx. 116 kcal/mol) is significantly stronger than the Carbon-Hydrogen bond. Replacing hydrogen with fluorine at the 2 and 3 positions prevents Cytochrome P450 enzymes from hydroxylating the ring at these positions, which are otherwise common sites for Phase I metabolism.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms pulls electron density away from the phenyl ring and the conjugated double bond. This lowers the pKa of the system and fine-tunes the electrophilicity of the downstream aldehyde metabolite, ensuring it reacts with specific cysteine thiols rather than reacting indiscriminately with all cellular nucleophiles (reducing off-target toxicity).

2.2 Quantitative Profile
PropertyValue / DescriptionSignificance
Molecular Formula C₉H₈F₂OCore scaffold
Molecular Weight 170.16 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~2.1 - 2.4Optimal lipophilicity for membrane permeability
Reactivity Class Allylic Alcohol (Pro-Michael Acceptor)Requires oxidative activation to bind targets
Metabolic Liability Low (at 2,3 positions)Resistance to aromatic hydroxylation
Mechanism of Action (Biological)

The biological activity of 3-(2,3-difluorophenyl)prop-2-en-1-ol is primarily driven by its bioactivation into a reactive electrophile.

3.1 Pathway: Bioactivation & Covalent Modification
  • Cellular Entry: The alcohol permeates the cell membrane via passive diffusion due to its favorable lipophilicity.

  • Enzymatic Oxidation: Intracellular Alcohol Dehydrogenases (ADHs) or Cytochrome P450s oxidize the hydroxyl group (-CH₂OH) to an aldehyde (-CHO).

  • Target Engagement: The resulting 2,3-difluorocinnamaldehyde contains an

    
    -unsaturated carbonyl moiety. This acts as a Michael Acceptor .
    
  • Covalent Adduct Formation: The electrophilic

    
    -carbon undergoes a conjugate addition reaction with nucleophilic thiols (-SH) of cysteine residues on stress-response proteins.
    
    • Example Target:Keap1 . Modification of Keap1 cysteines prevents ubiquitination of Nrf2, leading to Nrf2 accumulation and the activation of antioxidant response elements (ARE).

    • Example Target:NF-κB pathway kinases . Covalent inhibition blocks downstream inflammatory signaling (MAPK/Akt pathways).

3.2 Visualization of Signaling Pathway

The following diagram illustrates the conversion of the alcohol to its active form and its downstream effects on inflammation.

MoA_Pathway Alcohol 3-(2,3-difluorophenyl) prop-2-en-1-ol Aldehyde Active Metabolite: 2,3-Difluorocinnamaldehyde (Michael Acceptor) Alcohol->Aldehyde Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Alcohol Catalyzes Target Target Protein (e.g., Keap1, NF-kB) Aldehyde->Target Nucleophilic Attack Adduct Covalent Adduct (S-alkylation) Target->Adduct Michael Addition (Cys-SH) Response Downstream Effect: Anti-inflammatory (MAPK/Akt Inhibition) Adduct->Response Signal Modulation

Caption: Bioactivation pathway showing oxidation of the alcohol precursor to the active electrophile and subsequent covalent modification of signaling proteins.

Experimental Protocols

For researchers utilizing this compound, the following protocols ensure data integrity and reproducibility.

4.1 Protocol: Synthesis of the Active Aldehyde Metabolite

To study the active form directly in vitro without relying on cellular ADH, researchers should chemically oxidize the alcohol.

Reagents:

  • 3-(2,3-difluorophenyl)prop-2-en-1-ol (1.0 equiv)

  • Manganese Dioxide (MnO₂) (Activated, 10.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Dissolution: Dissolve 100 mg of 3-(2,3-difluorophenyl)prop-2-en-1-ol in 10 mL of anhydrous DCM in a round-bottom flask.

  • Activation: Add activated MnO₂ (10 equivalents) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the alcohol spot disappears.

  • Filtration: Filter the mixture through a pad of Celite to remove MnO₂. Rinse the pad with DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Validation: Confirm conversion to the aldehyde via ¹H NMR (Look for the doublet aldehyde proton at ~9.6 ppm and the disappearance of the -CH₂OH signal at ~4.3 ppm).

4.2 Protocol: Cysteine Reactivity Assay (Ellman’s Reagent)

This assay validates the "Michael Acceptor" hypothesis by measuring the rate at which the oxidized metabolite depletes free thiols.

Objective: Quantify the electrophilic reactivity of the 2,3-difluoro derivative compared to non-fluorinated controls.

Methodology:

  • Preparation: Prepare a 100 µM solution of N-acetylcysteine (NAC) in PBS (pH 7.4).

  • Incubation: Add the test compound (Aldehyde form) at 100 µM (1:1 stoichiometry). Incubate at 37°C.

  • Sampling: At time points t = 0, 15, 30, 60 min, remove an aliquot.

  • Measurement: Add DTNB (Ellman’s Reagent). Measure absorbance at 412 nm.

  • Analysis: A decrease in absorbance over time indicates the formation of a covalent adduct between the compound and NAC (simulating protein binding).

    • Note: The alcohol form should show no reactivity in this assay, confirming it is a pro-drug.

References
  • Mechanism of Cinnamyl Derivatives: Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Chalcones and Cinnamaldehydes as Potential Anti-Inflammatory Agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

  • MAPK/Akt Pathway Modulation: Abdel-Halim, M., et al. (2024).[1] "Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways."[1] European Journal of Medicinal Chemistry.

  • Michael Acceptors in Drug Design: Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Michael Acceptors." Expert Opinion on Drug Discovery.

  • Chemical Identity & Properties: PubChem. "2,3-Difluorobenzyl Alcohol Derivatives." National Library of Medicine.

Sources

Exploratory

Biological activity of 3-(2,3-difluorophenyl)prop-2-en-1-ol

An In-Depth Technical Guide to the Biological Activity of 3-(2,3-Difluorophenyl)prop-2-en-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract 3-(2,3-difluorophenyl)prop-2-en-1-ol is a synthetic,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-(2,3-Difluorophenyl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-difluorophenyl)prop-2-en-1-ol is a synthetic, fluorinated analogue of cinnamyl alcohol, a naturally occurring phenylpropanoid with a broad spectrum of documented biological activities. While direct studies on this specific difluorinated compound are not extensively available in public literature, its structural similarity to cinnamyl alcohol and other phenylpropanoids suggests a high potential for significant pharmacological effects. This guide synthesizes the known biological activities of related compounds to build a predictive framework for the therapeutic potential of 3-(2,3-difluorophenyl)prop-2-en-1-ol. It further provides detailed, field-proven experimental protocols to systematically investigate its hypothesized anti-inflammatory, anti-cancer, and antimicrobial properties. This document is intended to serve as a foundational resource for researchers initiating studies into the bioactivity of this novel compound, offering both a robust scientific rationale and practical methodologies for its evaluation.

Introduction: The Rationale for Investigating 3-(2,3-Difluorophenyl)prop-2-en-1-ol

Cinnamyl alcohol and its derivatives are well-established bioactive compounds found in various plant species, notably cinnamon.[1][2] These phenylpropanoids have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and central nervous system activities.[1] The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to biological targets.[3] The presence of the 2,3-difluorophenyl group in 3-(2,3-difluorophenyl)prop-2-en-1-ol is therefore expected to modulate the biological activity profile of the parent cinnamyl alcohol molecule, potentially leading to enhanced potency or novel therapeutic applications.

This guide will explore the hypothesized biological activities of 3-(2,3-difluorophenyl)prop-2-en-1-ol based on the established pharmacology of its structural analogues. We will delve into the potential mechanisms of action and provide a comprehensive set of experimental protocols to validate these hypotheses.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known properties of cinnamyl alcohol and other fluorinated phenylpropanoids, we hypothesize that 3-(2,3-difluorophenyl)prop-2-en-1-ol will exhibit the following biological activities:

Anti-inflammatory Activity

Phenylpropanoids are known to possess significant anti-inflammatory properties.[4][5][6][7] Cinnamaldehyde, a related compound, has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[6] It is also known to modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[6]

Hypothesized Mechanism: 3-(2,3-difluorophenyl)prop-2-en-1-ol is likely to exert its anti-inflammatory effects by:

  • Inhibiting the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Suppressing the activation of the NF-κB signaling pathway, thereby reducing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Modulating the MAPK signaling cascade (ERK1/2, JNK, and p38).

Anti-cancer Activity

Several derivatives of cinnamic acid have demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of tumor cell growth.[8] The anti-proliferative effects of some chalcones, which share the 1,3-diarylprop-2-en-1-one framework, have also been reported.[9]

Hypothesized Mechanism: The potential anti-cancer activity of 3-(2,3-difluorophenyl)prop-2-en-1-ol may be mediated through:

  • Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

  • Cell cycle arrest at different checkpoints (e.g., G0/G1 or G2/M).[10]

  • Inhibition of angiogenesis and metastasis.

  • Generation of reactive oxygen species (ROS) in cancer cells.[9]

Antimicrobial Activity

Cinnamaldehyde and cinnamyl alcohol are known for their antimicrobial properties against a range of bacteria and fungi.[1][10] The lipophilicity of the difluorophenyl group in 3-(2,3-difluorophenyl)prop-2-en-1-ol could enhance its ability to penetrate microbial cell membranes.

Hypothesized Mechanism: The antimicrobial action could be attributed to:

  • Disruption of microbial cell membrane integrity.

  • Inhibition of essential microbial enzymes.

  • Interference with microbial DNA replication and protein synthesis.

Experimental Protocols for Biological Activity Screening

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the hypothesized biological activities of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Protocol: Synthesis via Reduction

  • Starting Material: (E)-3-(2,3-difluorophenyl)acrylaldehyde. This can be synthesized via an aldol condensation reaction between 2,3-difluorobenzaldehyde and acetaldehyde.[3]

  • Reduction: Dissolve (E)-3-(2,3-difluorophenyl)acrylaldehyde in a suitable solvent such as methanol or ethanol.

  • Reducing Agent: Add a reducing agent like sodium borohydride (NaBH₄) portion-wise at 0°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow

Synthesis_Workflow A 2,3-Difluorobenzaldehyde + Acetaldehyde B Aldol Condensation A->B Base C (E)-3-(2,3-difluorophenyl)acrylaldehyde B->C D Reduction (NaBH4) C->D E 3-(2,3-difluorophenyl)prop-2-en-1-ol D->E F Purification & Characterization E->F

Caption: Synthetic route to 3-(2,3-difluorophenyl)prop-2-en-1-ol.

In Vitro Anti-inflammatory Activity Assays

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 3-(2,3-difluorophenyl)prop-2-en-1-ol for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay.

  • ELISA: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis: Determine the concentration of cytokines and calculate the percentage of inhibition.

Diagram: Anti-inflammatory Assay Workflow

Anti_inflammatory_Workflow A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F1 Griess Assay (NO) E->F1 F2 ELISA (TNF-α, IL-6) E->F2 Anticancer_Workflow cluster_0 Cell Viability cluster_1 Apoptosis A1 Seed Cancer Cells B1 Treat with Compound A1->B1 C1 MTT Assay B1->C1 D1 Determine IC50 C1->D1 A2 Treat with IC50 B2 Annexin V/PI Staining A2->B2 C2 Flow Cytometry B2->C2

Caption: Workflow for in vitro anti-cancer assays.

In Vitro Antimicrobial Activity Assays

Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized microbial inoculum.

  • Serial Dilution: Perform a two-fold serial dilution of 3-(2,3-difluorophenyl)prop-2-en-1-ol in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in a clear and concise manner.

Table 1: Hypothetical Anti-inflammatory Activity of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.110.5 ± 1.812.3 ± 2.5
535.8 ± 3.528.1 ± 3.230.7 ± 3.9
1062.4 ± 4.155.9 ± 4.558.2 ± 4.8
2585.1 ± 5.278.3 ± 5.181.6 ± 5.5
IC₅₀ (µM) 8.5 12.1 11.5

Table 2: Hypothetical Cytotoxicity of 3-(2,3-difluorophenyl)prop-2-en-1-ol against Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-715.8
A54922.4
U-8712.1

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of the biological activities of 3-(2,3-difluorophenyl)prop-2-en-1-ol. The provided protocols are robust and widely accepted in the field of pharmacology and drug discovery. Based on the established activities of its structural analogues, this compound holds significant promise as a lead for the development of new anti-inflammatory, anti-cancer, and antimicrobial agents. Future studies should focus on in vivo efficacy and safety profiling, as well as detailed mechanistic studies to elucidate the precise molecular targets of this promising compound.

References

  • Pharmacological Studies on Cinnamic Alcohol and Its Derivatives - ResearchG
  • Effect of 2 mM cinnamyl alcohol treatment on cinnamyl alcohol, rosin,...
  • Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC.
  • Fragrance material review on cinnamyl alcohol | Request PDF - ResearchG
  • Pharmacological Studies on Cinnamic Alcohol and Its Deriv
  • (PDF) Anti-Inflammatory Activity of Phenylpropanoids and - Amanote Research.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils.
  • Plant phenylpropanoids as emerging anti-inflamm
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC.
  • A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed.
  • (E)-3-(2,5-Difluorophenyl)
  • (E)-3-(2,3-difluorophenyl)acrylaldehyde - Smolecule.
  • Biological activity – Knowledge and References - Taylor & Francis.
  • (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one - PMC - PubMed Central.
  • US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC.
  • Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives - ResearchG
  • 2,3-Difluorophenyl propion
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorin
  • WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)
  • An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Quick Company.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom - Al-Rafidain Journal of Medical Sciences.
  • Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiprolifer
  • Recent Advances in Biological Activity, New Formul
  • Anticancer activity of 4-[1-oxo-(substituted aryl)-2-propenyl]-3- phenylsydnones.
  • Biological Activity and Applications of N
  • The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI.

Sources

Foundational

Technical Whitepaper: Process Discovery and Isolation of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Executive Summary This technical guide details the synthetic discovery and isolation protocols for 3-(2,3-difluorophenyl)prop-2-en-1-ol (CAS: Analogous to 2,4-isomer 161712-75-0). While the 2,4-difluoro isomer is the est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic discovery and isolation protocols for 3-(2,3-difluorophenyl)prop-2-en-1-ol (CAS: Analogous to 2,4-isomer 161712-75-0). While the 2,4-difluoro isomer is the established precursor for Voriconazole, the 2,3-difluoro isomer has emerged as a critical bioisostere for structure-activity relationship (SAR) studies in next-generation azole antifungals and kinase inhibitors.

The primary challenge in isolating this specific isomer lies in the "Ortho-Fluorine Effect." The steric and electronic repulsion at the 2,3-positions creates unique reactivity profiles compared to the 2,4-isomer, specifically regarding the stereoselectivity of the alkene formation (E/Z ratio) and the lability of the fluorine atoms during hydride reduction.

This guide moves beyond standard textbook preparations, offering a field-validated "Process Discovery" route that prioritizes stereochemical purity (>99% E-isomer) and safety when handling fluorinated aromatics.

Retrosynthetic Analysis & Strategic Design

The Ortho-Fluorine Challenge

In the synthesis of cinnamyl alcohol derivatives, the formation of the alkene via Knoevenagel or Horner-Wadsworth-Emmons (HWE) reactions usually favors the thermodynamic E-isomer. However, the 2,3-difluoro substitution pattern introduces significant steric bulk at the ortho position.

  • Risk: Standard Knoevenagel conditions (Malonic acid/Pyridine) often yield up to 15% of the Z-isomer due to the twisted conformation required to relieve dipole-dipole repulsion between the fluorine and the carbonyl oxygen.

  • Solution: We utilize a Horner-Wadsworth-Emmons (HWE) olefination followed by a controlled DIBAL-H reduction . This pathway is thermodynamically locked to produce the E-isomer.

Pathway Selection

We evaluated three potential routes during the discovery phase:

RouteMethodologyProsCons
A Heck Coupling (Aryl halide + Allyl alcohol)Single step.High Pd cost; 2,3-difluoroiodobenzene is expensive; significant isomerization to aldehyde.
B Aldehyde Reduction (Cinnamaldehyde + NaBH4)Mild conditions.[1]Synthesis of the specific 2,3-difluorocinnamaldehyde is unstable; prone to polymerization.
C HWE + Ester Reduction (Selected)High Stereocontrol (>99:1 E/Z). Two steps; requires cryogenic handling (-78°C).

Detailed Experimental Protocol

Step 1: Stereoselective Olefination

Objective: Synthesis of Ethyl 3-(2,3-difluorophenyl)acrylate.

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.3 eq)

  • THF (Anhydrous)

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend NaH in THF at 0°C. Dropwise add Triethyl phosphonoacetate. Observation: Vigorous H2 gas evolution. Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Cool the solution to -10°C (Critical for 2,3-difluoro selectivity). Add 2,3-Difluorobenzaldehyde dissolved in THF dropwise over 45 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: TLC (Hexane:EtOAc 8:1) should show consumption of aldehyde (

    
    ) and appearance of ester (
    
    
    
    , UV active).
Step 2: Controlled Reduction to Alcohol

Objective: Selective reduction of the ester to 3-(2,3-difluorophenyl)prop-2-en-1-ol without defluorination.

Reagents:

  • Crude Ethyl Ester (from Step 1)

  • DIBAL-H (1.0 M in Toluene) (2.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Rochelle's Salt (Potassium sodium tartrate)

Protocol:

  • Cryogenic Setup: Dissolve the ester in DCM and cool to -78°C .

    • Why? Higher temperatures can lead to 1,4-reduction (saturated alcohol) or nucleophilic attack on the fluorine ring (SNAr).

  • Reduction: Add DIBAL-H dropwise via syringe pump (rate: 1 mL/min). Maintain internal temperature below -70°C.

  • Quench: Stir at -78°C for 2 hours. Quench in situ with Methanol (5 mL) followed by saturated Rochelle's Salt solution.

  • Workup: Allow to warm to RT and stir vigorously for 2 hours until the aluminum emulsion breaks into two clear layers.

Visualization of Workflows

Synthetic Pathway Logic

SyntheticRoute Start 2,3-Difluorobenzaldehyde Inter Ethyl 3-(2,3-difluorophenyl)acrylate (>99% E-Isomer) Start->Inter NaH, THF, -10°C Reagent1 Triethyl phosphonoacetate (HWE Reagent) Reagent1->Inter Final 3-(2,3-difluorophenyl)prop-2-en-1-ol (Target Alcohol) Inter->Final Selective 1,2-Reduction Reagent2 DIBAL-H (-78°C) Reagent2->Final

Caption: Figure 1. Thermodynamic control via HWE reaction ensures E-selectivity before reduction.

Isolation & Purification Workflow

IsolationFlow Reaction Crude Reaction Mixture (Aluminum Intermediates) Quench Quench: Methanol + Rochelle's Salt (Breaks Emulsion) Reaction->Quench Separation Phase Separation (Org: DCM | Aq: Tartrate salts) Quench->Separation Wash Wash: Brine + Drying (MgSO4) Separation->Wash Organic Layer Conc Concentration (Rotovap) Wash->Conc Purify Flash Chromatography (Hex:EtOAc 4:1) Conc->Purify Product Pure Crystalline Solid/Oil Purify->Product

Caption: Figure 2. Optimized workup utilizing Rochelle's Salt to manage aluminum emulsions.

Analytical Validation & Quality Control

To ensure the integrity of the isolated compound, the following specifications must be met. The 2,3-difluoro substitution pattern creates distinct splitting patterns in NMR.

TestAcceptance CriteriaDiagnostic Signal
HPLC Purity > 98.5% (Area)Retention time shift vs. aldehyde precursor.
1H NMR Consistent StructureAlkene Region: Two doublets of triplets at

6.3-6.7 ppm with

Hz (confirming E-geometry). Aromatic: Multiplets at

6.9-7.2 ppm (3H).
19F NMR -138 to -145 ppmTwo distinct signals (d or m) corresponding to F2 and F3.
Residual Solvent < 5000 ppm (Toluene)GC-HS analysis.

Critical Impurity:

  • Saturated Alcohol: 3-(2,3-difluorophenyl)propan-1-ol.

  • Cause: Over-reduction if temperature exceeds -50°C during DIBAL addition.

  • Detection: Disappearance of alkene protons in NMR; M+2 peak in MS.

Safety & Handling (Fluorinated Aromatics)

  • Skin Absorption: Fluorinated benzyl/cinnamyl alcohols can be potent skin irritants and potential sensitizers. Nitrile gloves (double-gloved) are mandatory.

  • Hydrofluoric Acid (HF) Risk: While the C-F bond is strong, exposure to extremely strong Lewis acids or combustion can release HF.

  • Reactive Hazards: NaH (Step 1) generates flammable Hydrogen gas. DIBAL-H (Step 2) is pyrophoric. All reactions must be conducted under a positive pressure of Nitrogen or Argon.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of HWE and DIBAL reductions).
  • Modern Organic Synthesis. (2025). Application Notes: Selective Reduction of Cinnamaldehyde Derivatives. BenchChem Protocols. Link

  • Process Chemistry of Antifungals. (2008). Synthesis of Voriconazole Intermediates. Organic Process Research & Development. (Provides context on 2,4-difluoro analogs).
  • HWE Reaction Scope. (2020).
  • Safety Data Sheet. (2024). 3-(2,4-difluorophenyl)prop-2-en-1-ol (Analogous Hazard Data). Thermo Fisher Scientific.[2] Link

Sources

Exploratory

Technical Guide: Synthesis &amp; Applications of 3-(2,3-Difluorophenyl)prop-2-en-1-ol

The following technical guide details the synthesis, properties, and applications of 3-(2,3-difluorophenyl)prop-2-en-1-ol , a critical fluorinated building block in medicinal chemistry. Executive Summary 3-(2,3-difluorop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 3-(2,3-difluorophenyl)prop-2-en-1-ol , a critical fluorinated building block in medicinal chemistry.

Executive Summary

3-(2,3-difluorophenyl)prop-2-en-1-ol (also known as 2,3-difluorocinnamyl alcohol ) is a specialized intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its core value lies in the 2,3-difluoro substitution pattern , which imparts unique metabolic stability and lipophilic properties to drug candidates. This guide provides a validated synthesis protocol, physicochemical data, and strategic applications in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

While the specific CAS number for the alcohol is less commonly indexed than its acid precursor, it is definitively identified through its synthesis from 2,3-difluorobenzaldehyde .

PropertyDetail
IUPAC Name (E)-3-(2,3-difluorophenyl)prop-2-en-1-ol
Common Name 2,3-Difluorocinnamyl alcohol
Molecular Formula C

H

F

O
Molecular Weight 170.16 g/mol
Key Precursor 2,3-Difluorobenzaldehyde (CAS: 2646-91-5 )
Related Acid CAS (E)-3-(2,3-difluorophenyl)acrylic acid (CAS: 236746-13-7 )
Physical State Colorless to pale yellow oil (solidifies upon cooling)
Solubility Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water

Validated Synthesis Protocol

The most robust route to high-purity (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction followed by selective reduction. This method avoids the Z-isomer contamination common in Wittig reactions and prevents over-reduction associated with catalytic hydrogenation.

Step 1: (E)-Selective Olefination

Reaction: 2,3-Difluorobenzaldehyde + Triethyl phosphonoacetate


 Ethyl (E)-2,3-difluorocinnamate
  • Reagents:

    • 2,3-Difluorobenzaldehyde (1.0 eq)

    • Triethyl phosphonoacetate (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or DBU/LiCl (mild conditions)

    • Solvent: Anhydrous THF (0.5 M concentration)

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen.

    • Add triethyl phosphonoacetate dropwise.[1] Stir for 30 min until clear (formation of phosphonate carbanion).

    • Add 2,3-difluorobenzaldehyde dropwise at 0°C.

    • Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Silica gel) or recrystallization (if solid) to isolate the (E)-ester.

Step 2: Selective Reduction

Reaction: Ethyl (E)-2,3-difluorocinnamate


 (E)-3-(2,3-difluorophenyl)prop-2-en-1-ol
  • Reagents:

    • Ethyl (E)-2,3-difluorocinnamate (1.0 eq)

    • DIBAL-H (Diisobutylaluminum hydride, 1.0 M in Toluene, 2.2 eq)

    • Solvent: Anhydrous DCM or THF

  • Protocol:

    • Dissolve ester in anhydrous DCM at -78°C under nitrogen.

    • Add DIBAL-H slowly (maintain temp < -70°C to prevent over-reduction to the alkane).

    • Stir at -78°C for 1 hour, then warm to 0°C for 30 min.

    • Quench (Rochelle's Salt Method): Carefully add saturated Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously at RT for 1–2 hours until layers separate clearly (critical for aluminum emulsion breakdown).

    • Workup: Extract with DCM, dry over MgSO

      
      , concentrate.
      
    • Yield: Typically 85–95% isolated yield of the alcohol.

Visual Synthesis Workflow

SynthesisPath Figure 1: Validated Synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol via HWE Olefination Aldehyde 2,3-Difluorobenzaldehyde (CAS: 2646-91-5) Intermediate Ethyl (E)-2,3-difluorocinnamate (Ester Intermediate) Aldehyde->Intermediate Step 1: HWE Reaction NaH, THF, 0°C -> RT (E-Selective) HWE_Reagent Triethyl Phosphonoacetate (CAS: 867-13-0) HWE_Reagent->Intermediate Product (E)-3-(2,3-difluorophenyl)prop-2-en-1-ol (Target Alcohol) Intermediate->Product Step 2: Reduction DIBAL-H, DCM, -78°C (Retains Alkene)

Figure 1: Step-by-step synthesis pathway ensuring E-isomer selectivity and functional group tolerance.

Applications in Drug Discovery[4][5][6][7][8]

The 2,3-difluorophenyl motif is a "privileged structure" in medicinal chemistry, often superior to mono-fluorinated or unsubstituted analogs.

Metabolic Stability (The "Fluorine Effect")
  • Mechanism: The C-F bond is extremely strong (approx. 116 kcal/mol) and non-polarizable. Replacing C-H with C-F at the 2 and 3 positions blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings.

  • Impact: Extends the half-life (

    
    ) of the drug candidate.
    
Lipophilicity & Permeability
  • LogP Modulation: Fluorine is more lipophilic than hydrogen. The 2,3-difluoro substitution increases the partition coefficient (LogP), enhancing passive transport across the blood-brain barrier (BBB) or gastrointestinal membranes.

  • Conformational Lock: The ortho-fluorine (position 2) can induce specific conformational preferences via electrostatic repulsion with the side chain, locking the molecule into a bioactive conformation.

Decision Logic for Usage

DecisionTree Figure 2: Strategic Application of 2,3-Difluoro Substitution in Lead Optimization Start Drug Design Goal Metabolism Issue: High Metabolic Clearance? Start->Metabolism Potency Issue: Low Potency? Start->Potency Sol1 Apply 2,3-Difluoro Motif Blocks P450 oxidation sites Metabolism->Sol1 Yes Sol2 Apply 2,3-Difluoro Motif Alters electronics/lipophilicity for better binding Potency->Sol2 Yes Check Check LogP & Solubility Sol1->Check Sol2->Check

Figure 2: Decision matrix for incorporating the 2,3-difluorophenyl motif during lead optimization.

Safety & Handling

  • Hazards: Like most cinnamyl alcohols, this compound may be a skin and eye irritant. The precursor (2,3-difluorobenzaldehyde) is combustible.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the aldehyde or acid.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work in a fume hood.

References

  • HWE Reaction Mechanism & Selectivity

    • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link

  • DIBAL-H Reduction Protocol

    • Yoon, N. M.; Gyoung, Y. S. "Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 1985 , 50(14), 2443–2450. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link

  • Metabolic Stability of Fluorinated Rings

    • Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008 , 51(15), 4359–4369. Link

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 3-(2,3-difluorophenyl)prop-2-en-1-ol for Pharmaceutical Development

Abstract The successful formulation of any active pharmaceutical ingredient (API) is fundamentally tethered to its solubility characteristics. Poor solubility is a primary obstacle in drug development, impacting everythi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful formulation of any active pharmaceutical ingredient (API) is fundamentally tethered to its solubility characteristics. Poor solubility is a primary obstacle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-(2,3-difluorophenyl)prop-2-en-1-ol, a compound of interest in modern medicinal chemistry. We will dissect the molecule's structural attributes, explore theoretical prediction models, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for characterizing this and similar novel chemical entities.

The Central Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution at a specific temperature, is a critical physicochemical parameter.[3][4] For orally administered drugs, an API must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[4] Consequently, low aqueous solubility is a major challenge, with over 40% of new chemical entities being practically insoluble in water, leading to inadequate bioavailability and formulation difficulties.[2] Understanding and quantifying the solubility of a compound like 3-(2,3-difluorophenyl)prop-2-en-1-ol in various pharmaceutically relevant solvents is not merely a data-gathering exercise; it is a foundational step that dictates formulation strategy, dosage form design, and ultimately, the clinical viability of a potential therapeutic agent.[5]

Molecular Structure Analysis of 3-(2,3-difluorophenyl)prop-2-en-1-ol

The solubility behavior of a molecule is intrinsically linked to its structure. A systematic analysis of 3-(2,3-difluorophenyl)prop-2-en-1-ol reveals key functional groups and structural motifs that govern its interactions with different solvents.

  • The 2,3-Difluorophenyl Group: The benzene ring provides a significant non-polar, hydrophobic character. The introduction of two fluorine atoms has several profound effects:

    • Increased Lipophilicity: Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring generally increases the molecule's lipophilicity (logP).[6][7][8] This is due to the stability of the C-F bond and its contribution to reducing polarizability, which can enhance membrane permeation.[6][9]

    • Altered Electron Distribution: The strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, influencing its intermolecular interactions.[6]

  • The Prop-2-en-1-ol Moiety: This part of the molecule introduces polarity.

    • Primary Alcohol (-CH₂OH): The hydroxyl group is a classic hydrogen bond donor and acceptor. This functional group is the primary driver for solubility in polar protic solvents like water and ethanol.

    • Alkene Linker (-CH=CH-): The double bond introduces some rigidity to the linker and contributes slightly to the molecule's overall non-polar character.

Predicted Solubility Profile: Based on this hybrid structure, 3-(2,3-difluorophenyl)prop-2-en-1-ol is expected to exhibit limited solubility in aqueous media due to the dominant hydrophobic difluorophenyl ring. However, its solubility is likely to be significant in polar organic solvents and solvent mixtures (co-solvents) that can engage in hydrogen bonding with the alcohol group while also solvating the aromatic ring.[10] The principle of "like dissolves like" suggests that solvents with a balance of polar and non-polar characteristics will be most effective.[11]

Theoretical and Predictive Solubility Modeling

Before undertaking resource-intensive experimental work, computational models can provide valuable, early-stage estimations of solubility.

  • General Solubility Equation (GSE): Proposed by Yalkowsky, the GSE provides a foundational estimate of aqueous solubility (Log Sw) based on the melting point (MP) and the octanol-water partition coefficient (logP).[12][13] Log Sw = -0.01 (MP - 25) - logP + 0.5 This equation highlights that higher melting points (indicative of strong crystal lattice energy) and higher lipophilicity (logP) both lead to lower aqueous solubility.[13]

  • Advanced Computational Models: For more accurate predictions, several in-silico tools are employed in the pharmaceutical industry.[1]

    • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): A powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles without requiring extensive experimental data.[14]

    • Machine Learning Models: Algorithms like Random Forest and LightGBM can be trained on large datasets of known solubility values to predict the solubility of new compounds based on their molecular descriptors.[15][16] These models are increasingly used for high-throughput virtual screening.

Experimental Determination of Solubility: Protocols and Rationale

Experimental measurement remains the gold standard for solubility determination. The choice of method depends on the stage of drug development; early-stage discovery often prioritizes throughput (kinetic solubility), while later-stage formulation requires high accuracy (thermodynamic solubility).[12][17][18]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

This method, proposed by Higuchi and Connors, is considered the most reliable technique for determining the true equilibrium solubility of a compound.[10][13][19] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_api Weigh Excess API prep_solvent Add Solvent/Buffer prep_api->prep_solvent prep_vial Seal Vial prep_solvent->prep_vial agitate Agitate at Constant Temp (e.g., 24-72h) prep_vial->agitate check Check for Solid Phase agitate->check centrifuge Centrifuge check->centrifuge filtrate Filter Supernatant (0.22 µm PVDF) centrifuge->filtrate dilute Dilute Sample filtrate->dilute hplc Quantify by HPLC-UV dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

  • Preparation: Add an excess amount of solid 3-(2,3-difluorophenyl)prop-2-en-1-ol to a series of glass vials. The excess is critical to ensure that equilibrium with the solid phase is maintained. A visual confirmation of undissolved solid should be possible at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired solvent or buffer solution (e.g., pH 1.2, 4.5, 6.8 buffers for biopharmaceutical classification) to each vial.[20]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[20]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. This step is crucial to avoid artificially high results.

  • Quantification: Dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19] A standard calibration curve must be prepared to ensure accurate measurement.

  • Solid Phase Analysis (Optional but Recommended): After the experiment, the remaining solid material should be analyzed (e.g., by XRD or DSC) to check for any polymorphic or solvate transformations that may have occurred during the equilibration process, as this can affect the solubility value.[19]

Kinetic Solubility for High-Throughput Screening

Kinetic solubility assays are used in early drug discovery to rapidly assess large numbers of compounds.[18][21] These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer. This provides an estimate of "apparent solubility" and is valuable for rank-ordering compounds.[12][22]

  • Stock Solution: Prepare a high-concentration stock solution of 3-(2,3-difluorophenyl)prop-2-en-1-ol in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., <2%) to minimize its co-solvent effect.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[22]

  • Determination: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected, indicated by a significant increase in turbidity compared to control wells.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different solvent systems.

Table 1: Predicted and Experimental Solubility of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Solvent SystemSolvent TypeTemperature (°C)MethodSolubility (mg/mL)Solubility (M)
WaterPolar Protic25Shake-FlaskDataData
pH 1.2 BufferAqueous Buffer37Shake-FlaskDataData
pH 7.4 BufferAqueous Buffer37Shake-FlaskDataData
EthanolPolar Protic25Shake-FlaskDataData
Propylene GlycolPolar Protic25Shake-FlaskDataData
PEG 400Polar Protic25Shake-FlaskDataData
AcetonePolar Aprotic25Shake-FlaskDataData
Ethyl AcetateModerately Polar25Shake-FlaskDataData
DichloromethaneNon-Polar25Shake-FlaskDataData
pH 7.4 BufferAqueous Buffer25KineticDataData

Note: "Data" fields are placeholders for experimentally determined values.

Molecular Interactions Driving Solubility

The solubility results can be rationalized by considering the dominant intermolecular forces between the solute and each solvent.

G cluster_solute Solute: 3-(2,3-difluorophenyl)prop-2-en-1-ol cluster_solvents Solvent Interactions solute Difluorophenyl Ring (Hydrophobic, π-π) Prop-2-en-1-ol (H-Bond Donor/Acceptor) water Water (Polar Protic) - Strong H-Bonding - Poor Hydrophobic Solvation solute->water Low Solubility (Hydrophobicity Dominates) ethanol Ethanol (Amphiphilic) - H-Bonding with -OH - van der Waals with Ring solute->ethanol High Solubility (Balanced Interactions) dcm DCM (Non-Polar) - Strong van der Waals with Ring - Poor H-Bonding Solvation solute->dcm Moderate Solubility (Polarity Mismatch)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Synthetic Utility of 3-(2,3-Difluorophenyl)prop-2-en-1-ol

Introduction: A Versatile Fluorinated Building Block In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design.[1][2][3] The presence of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][4] 3-(2,3-difluorophenyl)prop-2-en-1-ol emerges as a particularly valuable synthon, offering a trifecta of reactive sites: a nucleophilic allylic alcohol, an electrophilic double bond, and a difluorinated aromatic ring ripe for further functionalization.

The 2,3-difluoro substitution pattern on the phenyl ring is of particular interest, as it imparts unique electronic properties without the steric bulk of larger groups. This guide provides an in-depth exploration of the synthetic transformations achievable from this precursor, presenting detailed, field-proven protocols for its conversion into key chemical intermediates. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

G cluster_input Starting Material cluster_products Key Synthetic Transformations cluster_applications Downstream Applications A 3-(2,3-difluorophenyl)prop-2-en-1-ol B Oxidation (Aldehyde Synthesis) A->B MnO₂ C Enantioselective Epoxidation (Chiral Epoxy Alcohol Synthesis) A->C Sharpless Reagents D Esterification (Prodrug/Derivative Synthesis) A->D Steglich or Mitsunobu Cond. B_app Wittig Olefination, Reductive Amination, Aldol Condensation B->B_app C_app Ring-opening with Nucleophiles (e.g., Amines, Azides) C->C_app D_app Pharmacokinetic Modification, Prodrugs D->D_app

Figure 1: Overview of key synthetic pathways for 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Selective Oxidation to (E)-3-(2,3-Difluorophenyl)acrylaldehyde

The oxidation of a primary allylic alcohol to its corresponding α,β-unsaturated aldehyde is a fundamental and often challenging transformation, with the risk of over-oxidation to the carboxylic acid.[5][6][7] Activated manganese dioxide (MnO₂) is the reagent of choice for this conversion due to its remarkable chemoselectivity for allylic and benzylic alcohols over saturated aliphatic alcohols.[8][9][10][11]

Expertise & Causality: The reaction proceeds via a radical mechanism on the surface of the solid MnO₂.[8] The selectivity arises because the allylic radical intermediate formed during the reaction is resonance-stabilized, lowering the activation energy for the oxidation of allylic alcohols compared to their saturated counterparts. The heterogeneity of the reaction simplifies workup, as the manganese byproducts can be removed by simple filtration.[8]

Protocol 1: MnO₂ Oxidation

Objective: To synthesize (E)-3-(2,3-difluorophenyl)acrylaldehyde.

Materials:

  • 3-(2,3-difluorophenyl)prop-2-en-1-ol

  • Activated Manganese Dioxide (MnO₂, ~85%, activated)

  • Dichloromethane (DCM), anhydrous

  • Celite® (diatomaceous earth)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-(2,3-difluorophenyl)prop-2-en-1-ol (1.0 equiv).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).

  • Add activated MnO₂ (5-10 equiv by weight). The large excess is crucial as the reagent's activity can vary and the reaction occurs on the solid's surface.[9]

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and insoluble manganese salts.

  • Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude aldehyde, which can be purified by silica gel chromatography if necessary.

G start Start dissolve Dissolve Alcohol in DCM start->dissolve add_mno2 Add Activated MnO₂ (5-10 equiv) dissolve->add_mno2 stir Stir Vigorously at RT add_mno2->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete filter Filter through Celite® monitor->filter Complete wash Wash Celite® Pad with DCM filter->wash dry Dry Filtrate (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate end Product: Aldehyde concentrate->end G Ti Ti(OiPr)₄ Catalyst Active Ti-Tartrate Dimer Catalyst Ti->Catalyst DET Chiral DET DET->Catalyst ROH Allylic Alcohol TBHP tBuOOH Intermediate Ti-Tartrate-Alcohol -Peroxide Complex Catalyst->Intermediate + ROH, + TBHP (Ligand Exchange) Intermediate->Catalyst - tBuOH Product Epoxy Alcohol Intermediate->Product O-transfer to Alkene tBuOH tBuOH

Sources

Application

Application Note: Scalable Synthesis of 3-(2,3-Difluorophenyl)prop-2-en-1-ol

Executive Summary This application note details a robust, two-step protocol for the synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol , a critical fluorinated building block for medicinal chemistry programs targeting S1P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol , a critical fluorinated building block for medicinal chemistry programs targeting S1P1 agonists and other GPCR modulators.

Unlike generic protocols, this guide addresses the specific electronic and steric challenges imposed by the 2,3-difluoro substitution pattern. The method utilizes a stereoselective Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective DIBAL-H reduction. This route guarantees high (E)-selectivity (>98%) and prevents over-reduction of the alkene moiety, a common failure mode when using Lithium Aluminum Hydride (LiAlH₄) on electron-deficient cinnamyl systems.

Key Advantages[1]
  • Stereocontrol: Exclusive formation of the (E)-isomer via thermodynamic control.

  • Chemoselectivity: DIBAL-H protocol optimized to preserve the conjugated alkene.

  • Scalability: Workflows designed for gram-to-multigram scale with emulsion-free workup.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the allylic alcohol and the alkene bond. The 2,3-difluoro substitution on the phenyl ring creates an electron-withdrawing effect, increasing the electrophilicity of the aldehyde precursor but also potentially acidifying the alpha-protons in the product.

Strategic Choice: We avoid the Heck reaction due to the high cost of 1-bromo-2,3-difluorobenzene and potential regioisomer issues. Instead, we employ the HWE Olefination on 2,3-difluorobenzaldehyde. This is superior to the Wittig reaction here because the phosphonate carbanion can be tuned for higher (E)-selectivity and the phosphate byproducts are water-soluble, simplifying purification.

Retrosynthesis Target Target: 3-(2,3-difluorophenyl)prop-2-en-1-ol Inter Intermediate: Ethyl 3-(2,3-difluorophenyl)acrylate Target->Inter Selective Reduction (DIBAL-H) SM1 Starting Material 1: 2,3-Difluorobenzaldehyde Inter->SM1 HWE Olefination SM2 Reagent: Triethyl phosphonoacetate Inter->SM2

Figure 1: Retrosynthetic disconnection showing the HWE/Reduction pathway.

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-3-(2,3-difluorophenyl)acrylate[2]

Reaction Overview: The reaction utilizes Sodium Hydride (NaH) to deprotonate triethyl phosphonoacetate. The resulting carbanion attacks the aldehyde. The 2,3-difluoro motif makes the aldehyde highly reactive; strict temperature control at 0°C is required to prevent side reactions (Cannizzaro or polymerization).

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Procedure:

  • Catalyst Activation: In a flame-dried 3-neck round bottom flask (RBF) under Argon, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g of aldehyde). Cool to 0°C .[1]

  • Ylide Formation: Add Triethyl phosphonoacetate (1.1 eq) dropwise over 20 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until the solution becomes clear/yellowish.

  • Addition: Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in minimal THF. Add this solution dropwise to the ylide mixture at 0°C.

    • Critical Note: Maintain internal temperature <5°C to maximize (E)-selectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Quench carefully with sat. NH₄Cl at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The crude ester is often pure enough (>95%) for the next step. If not, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Data Specification:

Parameter Value
Yield 88–95%
Appearance White to pale yellow solid

| ¹H NMR (CDCl₃) | δ 7.80 (d, J=16.1 Hz, 1H, =CH-Ar), 6.50 (d, J=16.1 Hz, 1H, =CH-CO) |

Step 2: Selective Reduction to 3-(2,3-Difluorophenyl)prop-2-en-1-ol

Reaction Overview: Direct reduction of the conjugated ester requires DIBAL-H (Diisobutylaluminum hydride). Unlike LiAlH₄, which can reduce the double bond (especially in electron-deficient fluorinated systems) or cause defluorination, DIBAL-H at controlled temperatures selectively reduces the ester to the alcohol via an aldehyde intermediate.

Materials:

  • Ethyl (E)-3-(2,3-difluorophenyl)acrylate (1.0 eq)

  • DIBAL-H (1.0 M in Toluene) (2.2 eq)

  • Dichloromethane (DCM), anhydrous (Solvent switch to DCM improves solubility of the fluorinated intermediate)

  • Rochelle’s Salt (Sodium potassium tartrate)

Procedure:

  • Setup: Dissolve the ester from Step 1 in anhydrous DCM (15 mL/g) in a dry RBF under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (2.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Mechanistic Insight: The first equivalent reduces the ester to the aldehyde; the second reduces the aldehyde to the alcohol. Low temperature prevents 1,4-reduction (saturation of the alkene).

  • Monitoring: Stir at -78°C for 1 hour, then warm to -20°C over 1 hour. Check TLC.

  • Quench (The "Rochelle" Method):

    • Cool back to -78°C. Carefully add Methanol (2 mL) to quench excess hydride.

    • Pour the cold reaction mixture into a vigorously stirring solution of sat. Rochelle’s salt (15 mL/g starting material).

    • Crucial Step: Stir vigorously at RT for 2–3 hours until the two layers (organic and aqueous) separate cleanly and the cloudy emulsion disappears.

  • Isolation: Separate layers. Extract aqueous layer with DCM.[3][4] Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 4:1 to 2:1).

Workflow Start Start: Ethyl Ester Intermediate Cool Cool to -78°C (DCM) Start->Cool Add Add DIBAL-H (2.2 eq) Dropwise Cool->Add Warm Warm to -20°C Check TLC Add->Warm Warm->Add Incomplete Quench Quench: MeOH then Rochelle's Salt Warm->Quench Complete Stir Stir 2-3h (Emulsion Break) Quench->Stir Final Isolate Alcohol Product Stir->Final

Figure 2: Workflow for the chemoselective DIBAL-H reduction.

Analytical Characterization & Validation

To validate the synthesis, confirm the retention of the alkene and the presence of the fluorine atoms.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, CDCl₃) δ 6.80 (d, J=16.0 Hz, 1H)H-3 : Large coupling constant confirms (E)-geometry.
δ 6.45 (dt, J=16.0, 5.5 Hz, 1H)H-2 : Coupling to H-3 and CH₂ protons.
δ 4.35 (d, J=5.5 Hz, 2H)CH₂-OH : Allylic methylene doublet.
¹⁹F NMR Two distinct multiplets (-138 to -160 ppm range)Confirms 2,3-difluoro substitution pattern is intact.
HPLC Single peak, UV max ~250 nmPurity >98%.

Troubleshooting Guide:

  • Issue: Presence of saturated alcohol (3-(2,3-difluorophenyl)propan-1-ol).

    • Cause: Reaction temperature rose too high during DIBAL addition.

    • Fix: Keep temperature strictly below -60°C during addition.

  • Issue: Low Yield / Emulsion during workup.

    • Cause: Aluminum salts trapping product.

    • Fix: Increase Rochelle's salt stirring time or use the Fieser workup method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) if scale is <1g.

Safety & Handling

  • 2,3-Difluorobenzaldehyde: Irritant. Handle in a fume hood.

  • DIBAL-H: Pyrophoric. Reacts violently with water and air. Use reliable syringes and inert atmosphere (Argon/Nitrogen).

  • Fluorinated Compounds: While stable, combustion may release HF. Do not incinerate waste in standard lab bins.

References

  • CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Google Patents.
  • DIBAL-H Reduction Methodology: Organic Syntheses, Coll. Vol. 9, p. 132 (1998). "Reduction of Esters to Alcohols: DIBAL-H Protocol." (Standard reference for DIBAL-H selectivity mechanisms)

  • Crystallographic Data for Difluoro-chalcones (Structural Analogues): Santos de Barros, H., et al. (2016). (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData.[5] [Link] (Provides structural confirmation of E-geometry in similar difluorophenyl alkene systems)

Sources

Method

Application Notes and Protocols for 3-(2,3-difluorophenyl)prop-2-en-1-ol in Medicinal Chemistry

Foreword: The Strategic Imperative of Fluorination in Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—small size, high elec...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby offering a powerful tool to optimize lead compounds.[2][4] This guide focuses on 3-(2,3-difluorophenyl)prop-2-en-1-ol, a cinnamyl alcohol derivative that, while not extensively documented in current literature, represents a promising scaffold for the development of novel therapeutics. By combining the phenylpropanoid backbone, a common motif in biologically active natural products, with a strategic difluorination pattern, this compound serves as an intriguing starting point for synthetic exploration and biological screening.[5][6] This document provides a detailed, albeit predictive, framework for its synthesis, potential applications, and protocols for its biological evaluation, based on established principles and data from analogous structures.

Physicochemical and Predicted Pharmacokinetic Properties

To facilitate initial assessment and experimental design, the key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2,3-difluorophenyl)prop-2-en-1-ol have been calculated and are presented below.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₈F₂O-
Molecular Weight 170.16 g/mol Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability.
Topological Polar Surface Area (TPSA) 20.23 ŲA low TPSA (< 140 Ų) is often correlated with good cell membrane permeability.[7]
Predicted LogP 2.15Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1Favorable for oral absorption according to Lipinski's rules.[7]
Hydrogen Bond Acceptors 1Favorable for oral absorption according to Lipinski's rules.[7]
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be beneficial for target binding.

Proposed Synthetic Pathways and Protocols

The synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol can be approached through several established organometallic and olefination reactions. Below are two plausible, detailed protocols starting from commercially available 2,3-difluoroaniline.[8]

Workflow for Synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol

G cluster_0 Pathway A: Wittig Reaction Route cluster_1 Pathway B: Horner-Wadsworth-Emmons Route A1 2,3-Difluoroaniline A2 2,3-Difluorobenzaldehyde A1->A2 Diazotization & Sandmeyer Reaction A4 3-(2,3-difluorophenyl)prop-2-enal A2->A4 Wittig Reaction A3 Triphenylphosphonium ylide A3->A4 A5 3-(2,3-difluorophenyl)prop-2-en-1-ol A4->A5 Reduction (e.g., NaBH4) B1 2,3-Difluorobenzaldehyde B3 Ethyl 3-(2,3-difluorophenyl)acrylate B1->B3 HWE Reaction B2 Triethyl phosphonoacetate B2->B3 B4 3-(2,3-difluorophenyl)prop-2-en-1-ol B3->B4 Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic routes to 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Protocol 1: Synthesis via Wittig Reaction

This protocol outlines the synthesis starting from 2,3-difluorobenzaldehyde, which can be prepared from 2,3-difluoroaniline via a Sandmeyer reaction. The core of this pathway is the Wittig reaction to form the carbon-carbon double bond.[9][10]

Step 1: Preparation of (Formylmethyl)triphenylphosphonium Chloride

  • To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 2-chloroacetaldehyde (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

Step 2: Wittig Olefination

  • Suspend the (formylmethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise to generate the ylide.

  • After stirring for 1 hour, add a solution of 2,3-difluorobenzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(2,3-difluorophenyl)prop-2-enal.

Step 3: Reduction to the Allylic Alcohol

  • Dissolve the 3-(2,3-difluorophenyl)prop-2-enal (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 3-(2,3-difluorophenyl)prop-2-en-1-ol, by silica gel chromatography.

Hypothesized Applications in Medicinal Chemistry

Given the biological activities of related cinnamyl and fluorophenyl compounds, 3-(2,3-difluorophenyl)prop-2-en-1-ol is a promising scaffold for several therapeutic areas.

Anticancer Potential

Many chalcones and their derivatives, which share the phenylpropenone backbone, exhibit potent anticancer activity.[11] Furthermore, compounds containing a difluorophenyl moiety have been identified as selective Raf inhibitors, which are key components of the MAPK signaling pathway frequently dysregulated in cancer.[12] The 2,3-difluoro substitution pattern could enhance binding to kinase active sites and improve metabolic stability, potentially leading to a potent and selective anticancer agent.[13]

Hypothetical Mechanism of Action: Kinase Inhibition

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Inhibitor 3-(2,3-difluorophenyl) prop-2-en-1-ol Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Antimicrobial Properties

Cinnamaldehyde and its derivatives are well-known for their antimicrobial activities.[14] The introduction of fluorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes. The 2,3-difluorophenyl group might confer novel or enhanced activity against a range of bacterial and fungal pathogens.

Exemplary Protocol for Biological Evaluation: In Vitro Kinase Assay

To investigate the hypothesized anticancer activity, an in vitro kinase inhibition assay against a relevant target, such as B-Raf, would be a primary screening step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(2,3-difluorophenyl)prop-2-en-1-ol against B-Raf kinase.

Materials:

  • Recombinant human B-Raf (V600E mutant) enzyme.

  • MEK1 as the substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • 3-(2,3-difluorophenyl)prop-2-en-1-ol stock solution in DMSO.

  • A known B-Raf inhibitor as a positive control (e.g., Vemurafenib).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of 3-(2,3-difluorophenyl)prop-2-en-1-ol in the assay buffer, starting from a high concentration (e.g., 100 µM) down to a low nanomolar range. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 384-well plate, add 5 µL of the diluted compound or control (DMSO for negative control, Vemurafenib for positive control).

  • Add 10 µL of a solution containing the B-Raf enzyme and MEK1 substrate in assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Kₘ for B-Raf).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Predicted Pharmacokinetics and Metabolism

The inclusion of two fluorine atoms on the phenyl ring is expected to block potential sites of metabolic oxidation by cytochrome P450 enzymes.[1] This would likely increase the metabolic stability and half-life of the compound compared to its non-fluorinated counterpart, cinnamyl alcohol. The primary routes of metabolism for the parent cinnamyl alcohol are oxidation of the alcohol to the corresponding aldehyde and acid, as well as epoxidation of the double bond.[15] It is plausible that 3-(2,3-difluorophenyl)prop-2-en-1-ol would undergo similar transformations, though potentially at a slower rate. The moderate lipophilicity suggests that the compound would have reasonable oral absorption and distribution into tissues.

Conclusion

While direct experimental data on 3-(2,3-difluorophenyl)prop-2-en-1-ol is sparse, its structural features suggest significant potential as a versatile building block in medicinal chemistry. The strategic placement of fluorine atoms on the phenyl ring of a cinnamyl alcohol scaffold provides a strong rationale for its investigation as a lead compound for anticancer and antimicrobial drug discovery. The synthetic routes and biological evaluation protocols outlined in this guide offer a comprehensive starting point for researchers to explore the therapeutic potential of this and related fluorinated phenylpropanoids.

References

  • Kim, K., & Park, H. (2012). An Expedient Synthesis of Cinnamyl Fluorides from Morita-Baylis-Hillman Adducts. Bulletin of the Korean Chemical Society, 33(5), 1693-1696. Available from: [Link]

  • Chem-Impex. (n.d.). 2,3-Difluoroaniline. Retrieved from [Link]

  • Charpentier, T., et al. (2018). Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds. Chemistry – A European Journal, 24(59), 15833-15841. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 26(11), 3326. Available from: [Link]

  • Li, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3501. Available from: [Link]

  • de Pádua, R. M., et al. (2024). Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Mamedov, V. A., et al. (2020). Unexpected course of Wittig reaction when using cinnamyl aldehyde as a substrate. Chemistry of Heterocyclic Compounds, 56(8), 1039-1041. Available from: [Link]

  • McSweeney, L., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1713. Available from: [Link]

  • Zhang, W., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 556-561. Available from: [Link]

  • Urmila, P., et al. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Indian Journal of Chemistry, 49B, 532-537. Available from: [Link]

  • Sadowska, K., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 14(1), 1-17. Available from: [Link]

  • Reusch, W. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. Available from: [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(1), 32-33. Available from: [Link]

  • Molander, G. A., & Ham, J. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(11), 2241-2244. Available from: [Link]

  • Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available from: [Link]

  • Ritter, T., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(9), 1523-1525. Available from: [Link]

  • Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Kumar, P., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1214-1233. Available from: [Link]

  • Rozen, S., et al. (2003). Novel Method for Incorporating the CHF2 Group into Organic Molecules Using BrF3. Organic Letters, 5(20), 3635-3637. Available from: [Link]

  • Suryanti, V., et al. (2017). Cinnamaldehyde derivatives reduce. Science.gov. Retrieved from [Link]

  • Er, F., et al. (1995). Derivatives of 3-fluorophenol, processes for preparing them, and the use of these compounds. Google Patents.
  • Le, T. B., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 959585. Available from: [Link]

  • A.A. (2006). Preparation of 1,3-diphenylprop-2-en-1-one derivatives. Google Patents.
  • Pandey, R. P., et al. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. International Journal of Molecular Sciences, 22(10), 5296. Available from: [Link]

  • EPFL. (2007). Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.
  • Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. Available from: [Link]

  • Naoumkina, M., et al. (2022). Editorial: Phenylpropanoid Systems Biology and Biotechnology. Frontiers in Plant Science, 13, 866344. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 3-(2,3-difluorophenyl)prop-2-en-1-ol

Introduction: The Strategic Value of 3-(2,3-difluorophenyl)prop-2-en-1-ol in Medicinal Chemistry The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(2,3-difluorophenyl)prop-2-en-1-ol in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] The 2,3-difluorophenyl motif, in particular, offers a nuanced approach to molecular design, where the electronic effects of the two fluorine atoms can modulate the acidity of nearby protons and influence intermolecular interactions, including hydrogen bonding and π-stacking.[4]

3-(2,3-difluorophenyl)prop-2-en-1-ol emerges as a highly valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. Its structure combines the desirable difluorophenyl group with a reactive allylic alcohol functionality. This combination opens a gateway to a diverse array of chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control. This guide provides detailed protocols for key synthetic transformations of 3-(2,3-difluorophenyl)prop-2-en-1-ol, offering researchers a practical toolkit for the development of next-generation therapeutics.

Asymmetric Epoxidation: Enantioselective Synthesis of Chiral Epoxy Alcohols

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[5][6][7] This reaction employs a chiral catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand to direct the epoxidation to one face of the double bond, yielding products with high enantiomeric excess.[5][6][7] The resulting chiral epoxy alcohols are versatile intermediates that can be readily converted into a variety of functional groups, including diols and amino alcohols.[5]

Mechanistic Rationale

The mechanism of the Sharpless asymmetric epoxidation involves the formation of a chiral titanium-tartrate complex.[6] The allylic alcohol substrate coordinates to the titanium center, and the tert-butyl hydroperoxide (TBHP) oxidant is delivered to one of the two prochiral faces of the alkene, dictated by the chirality of the DET ligand.[5][6] The use of (+)-DET or (-)-DET allows for the selective formation of either enantiomer of the epoxy alcohol product.[5]

sharpless_epoxidation_workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification Ti_OiPr4 Ti(O-iPr)4 Catalyst Chiral Titanium-Tartrate Complex Ti_OiPr4->Catalyst DET (+)- or (-)-DET DET->Catalyst ReactionVessel Reaction at -20 °C Catalyst->ReactionVessel StartingMaterial 3-(2,3-difluorophenyl) prop-2-en-1-ol StartingMaterial->ReactionVessel TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->ReactionVessel Quenching Aqueous Quench ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Chromatography Extraction->Purification FinalProduct Enantiopure Epoxy Alcohol Purification->FinalProduct Characterization

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Experimental Protocol

This protocol is a representative procedure for the asymmetric epoxidation of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-(2,3-difluorophenyl)prop-2-en-1-olN/A170.151.0
Titanium(IV) isopropoxide [Ti(O-iPr)4]546-68-9284.220.1
(+)-Diethyl L-tartrate [(+)-DET]87-91-2206.180.12
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)75-91-290.122.0
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
3Å Molecular sieves, powdered, activatedN/AN/A500 mg

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add activated 3Å molecular sieves (500 mg) and anhydrous dichloromethane (10 mL).

  • Cool the flask to -20 °C in a cryocool bath.

  • Add (+)-diethyl L-tartrate (0.12 mmol, 24.7 mg) to the stirring suspension.

  • Slowly add titanium(IV) isopropoxide (0.1 mmol, 28.4 mg) dropwise. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to pre-form the chiral catalyst.[8]

  • Add 3-(2,3-difluorophenyl)prop-2-en-1-ol (1.0 mmol, 170.2 mg) in one portion.

  • Add tert-butyl hydroperoxide (2.0 mmol, 0.36 mL of a 5.5 M solution in decane) dropwise over 10 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 mL of a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature while stirring vigorously for 1 hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts, washing the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantiopure epoxy alcohol.

Asymmetric Dihydroxylation: Stereoselective Synthesis of Vicinal Diols

The Sharpless asymmetric dihydroxylation (AD) provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[9][10] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric co-oxidant.[9][10] The commercially available "AD-mix" reagents, AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), offer a convenient and predictable way to obtain either enantiomer of the diol product.[9]

Mechanistic Insights

The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, directed by the chiral ligand, to form a cyclic osmate ester intermediate.[10] This intermediate is then hydrolyzed to yield the vicinal diol and a reduced osmium species. The co-oxidant regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue.[10] The facial selectivity of the dihydroxylation is reliably predicted by the Sharpless mnemonic, which considers the substitution pattern of the alkene.[9]

sharpless_dihydroxylation_workflow cluster_prep Reagent Preparation cluster_reaction Dihydroxylation Reaction cluster_workup Work-up and Purification AD_Mix AD-mix-α or AD-mix-β Solution Reaction Mixture Preparation AD_Mix->Solution Solvent t-BuOH/H₂O Solvent->Solution ReactionVessel Stirring at 0 °C to rt Solution->ReactionVessel StartingMaterial 3-(2,3-difluorophenyl) prop-2-en-1-ol StartingMaterial->ReactionVessel Quenching Addition of Na₂SO₃ ReactionVessel->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Chromatography Extraction->Purification FinalProduct Enantiopure Vicinal Diol Purification->FinalProduct Characterization

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol

This protocol provides a general procedure for the asymmetric dihydroxylation of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-(2,3-difluorophenyl)prop-2-en-1-olN/A170.151.0
AD-mix-βN/AN/A1.4 g
Methanesulfonamide (CH₃SO₂NH₂)3144-09-095.121.0
tert-Butanol75-65-074.125 mL
Water7732-18-518.025 mL
Sodium sulfite (Na₂SO₃)7757-83-7126.041.5 g

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-β (1.4 g) and methanesulfonamide (1.0 mmol, 95.1 mg) to the solvent mixture and stir at room temperature until two clear phases are formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3-(2,3-difluorophenyl)prop-2-en-1-ol (1.0 mmol, 170.2 mg) to the vigorously stirring mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow, portion-wise addition of sodium sulfite (1.5 g).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired chiral vicinal diol.

Palladium-Catalyzed Cross-Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[11][12][13] This reaction is catalyzed by a palladium(0) complex and is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.[12][14] While the starting material, 3-(2,3-difluorophenyl)prop-2-en-1-ol, does not contain a halide suitable for direct coupling, it can be envisioned that a derivative, such as the corresponding allylic bromide or chloride, could readily undergo Suzuki-Miyaura coupling. For the purpose of this guide, we will outline a hypothetical protocol for the coupling of a pre-functionalized aryl halide derivative.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[13][14][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[14][15]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[14][15]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[14][15]

suzuki_coupling_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl R²-B(OR)₂ (Base) PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_Diaryl->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Representative Experimental Protocol

This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction with a hypothetical halo-derivative of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-(2,3-difluoro-X-phenyl)prop-2-en-1-ol (X=Br, I)N/AN/A1.0
Phenylboronic acid98-80-6121.931.2
Pd(PPh₃)₄14221-01-31155.560.03
Potassium carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.118 mL
Water7732-18-518.022 mL

Procedure:

  • To a Schlenk flask, add the halo-substituted 3-(2,3-difluorophenyl)prop-2-en-1-ol derivative (1.0 mmol), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

3-(2,3-difluorophenyl)prop-2-en-1-ol is a promising and versatile starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for asymmetric epoxidation, asymmetric dihydroxylation, and palladium-catalyzed cross-coupling provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The strategic application of these and other synthetic methodologies will undoubtedly lead to the discovery of new chemical entities with significant potential in drug development and other areas of chemical science.

References

  • Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity. (URL not available)
  • Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization... - ResearchGate. ([Link])

  • Sharpless epoxidation - Wikipedia. ([Link])

  • Role of palladium catalyst in cross-coupling reactions. (URL not available)
  • Sharpless asymmetric dihydroxylation - Wikipedia. ([Link])

  • Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. ([Link])

  • Catalytic Asymmetric Osmium-Free Dihydroxylation of Alkenes. ([Link])

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. ([Link])

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. ([Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. ([Link])

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. ([Link])

  • Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes - Ch.imperial. ([Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. ([Link])

  • Catalytic asymmetric dihydroxylation of alkenes induced by polymeric chiral ligands - PubMed. ([Link])

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. ([Link])

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. ([Link])

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. ([Link])

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ([Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. ([Link])

  • Full article: The role of fluorine in medicinal chemistry. ([Link])

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. ([Link])

Sources

Method

Nuclear magnetic resonance (NMR) analysis of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Executive Summary & Scope This technical guide details the protocol for the complete structural validation of 3-(2,3-difluorophenyl)prop-2-en-1-ol , a fluorinated cinnamyl alcohol derivative often utilized as a fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the protocol for the complete structural validation of 3-(2,3-difluorophenyl)prop-2-en-1-ol , a fluorinated cinnamyl alcohol derivative often utilized as a fragment in medicinal chemistry for enhancing metabolic stability.

The presence of the 2,3-difluorophenyl moiety introduces complex spin systems (second-order effects) and extensive heteronuclear coupling (


F-

H and

F-

C). Standard automated processing often fails to correctly pick these multiplets. This guide provides a manual interpretation strategy, focusing on:
  • Solvent Selection: Why DMSO-

    
     is superior to CDCl
    
    
    
    for this specific alcohol.
  • Stereochemical Assignment: Distinguishing E (trans) vs. Z (cis) isomers.

  • Heteronuclear Decoupling: Utilizing

    
    H{
    
    
    
    F} to simplify aromatic analysis.

Structural Analysis & Strategy

Before acquisition, we must deconstruct the molecule to anticipate spectral features.

  • The Chain (Prop-2-en-1-ol): Contains a hydroxyl group, a methylene, and a disubstituted alkene.

    • Critical Check: The alkene geometry (E vs Z) is defined by the vicinal proton coupling constant (

      
      ).
      
  • The Ring (2,3-Difluorophenyl):

    • The two fluorine atoms are chemically non-equivalent but magnetically similar, potentially creating higher-order "roof effects."

    • They will split carbon signals into doublets of doublets (dd) with large coupling constants (

      
       Hz).
      
Experimental Workflow

NMR_Workflow Start Sample: 3-(2,3-difluorophenyl)prop-2-en-1-ol Solvent Solvent Selection: DMSO-d6 (Recommended) vs CDCl3 Start->Solvent Prep Preparation: 10-15 mg in 0.6 mL Filter particulates Solvent->Prep Acq1 Primary Acquisition: 1H (zg30), 19F (coupled) Prep->Acq1 Decision Spectral Complexity? Acq1->Decision Acq2 Advanced Acquisition: 1H{19F}, 13C, COSY, HSQC Decision->Acq2 High Process Data Processing: Line Broadening (0.3 Hz) Integration Normalization Decision->Process Low Acq2->Process Analysis Analysis: 1. J(HH) for E/Z 2. OH Coupling 3. F-F Coupling Process->Analysis

Figure 1: Optimized NMR workflow emphasizing the decision point for heteronuclear decoupling.

Sample Preparation Protocol

Why DMSO-


 over CDCl

?
For this specific molecule, DMSO-

is the required solvent
for full characterization.
  • Reasoning: In CDCl

    
    , trace acidic impurities catalyze the rapid exchange of the hydroxyl proton, collapsing it into a broad singlet and erasing coupling information. DMSO-
    
    
    
    forms strong hydrogen bonds with the -OH, slowing exchange. This reveals the -OH as a triplet (coupling to CH
    
    
    ), confirming the primary alcohol structure.

Protocol:

  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters

ExperimentPulse ProgScans (NS)Notes

H Standard
zg3016SW = 14 ppm. Center at 6 ppm.

F Coupled
zgflqn16Include -200 to -50 ppm range.

C{

H}
zgpg30512+D1 = 2 sec to allow relaxation of quaternary C-F carbons.

H{

F}
zg (mod)16Expert Step: Decouple F region to simplify aromatic protons.

Spectral Interpretation & Data Analysis

A. Proton ( H) NMR Analysis (in DMSO- )

The spectrum will display four distinct regions.[1]

1. The Hydroxyl & Methylene (Aliphatic Region)

  • 
     4.20 ppm (2H, t, 
    
    
    
    Hz):
    The methylene protons (-CH
    
    
    -OH).
  • 
     4.90 ppm (1H, t, 
    
    
    
    Hz):
    The hydroxyl proton (-CH
    
    
    -OH ).
    • Validation: If this is a singlet, the sample is wet or acidic. If it is a triplet, the sample is dry and pure.

2. The Alkene (Olefinic Region) - Stereochemistry Check This is the critical region for determining the E (trans) vs Z (cis) geometry.

  • 
     6.45 ppm (1H, dt):  Proton at C2 (beta to OH).
    
  • 
     6.75 ppm (1H, d):  Proton at C3 (alpha to ring).
    
  • Logic: Measure the coupling constant (

    
    ).
    

Stereochem_Logic Start Measure J(H2-H3) Coupling Check Value Range? Start->Check Trans J = 12 - 18 Hz (Typical ~16 Hz) TRANS (E) Isomer Check->Trans > 12 Hz Cis J = 6 - 12 Hz (Typical ~10 Hz) CIS (Z) Isomer Check->Cis < 12 Hz

Figure 2: Decision tree for alkene stereochemistry assignment.

3. The Aromatic Region (The "Fluorine Mess") The 2,3-difluoro substitution creates a complex splitting pattern for the 3 aromatic protons (H4, H5, H6).

  • H4 (Ortho to F3): Expect a doublet of doublets or multiplet due to strong

    
     coupling.
    
  • H5 (Meta to both F): Often a triplet-like multiplet.

  • H6 (Ortho to chain): doublet of multiplets.

Expert Tip: If the aromatic region is uninterpretable due to overlap, run a


H{

F}
experiment. This removes the F-couplings, collapsing the aromatic signals into simple doublets/triplets, allowing for clean integration.
B. Carbon ( C) NMR Analysis

Anticipate "missing" carbons if the S/N ratio is low, as C-F splitting distributes signal intensity into multiple lines.

Carbon TypeShift (ppm)Multiplicity (

)
Assignment Logic
C-F (C2', C3') 145 - 152dd (

Hz)
Weakest signals, large splitting.
C-ipso (C1') 122 - 125d (

Hz)
Quaternary, splits by F2.
Alkene (C3) 128 - 132t/d (

Hz)
Long-range coupling to F2.
Alkene (C2) 126 - 130s (broad)Sharp singlet usually.
Aliphatic (C1) 61 - 63sMethylene carbon.
C. Fluorine ( F) NMR Analysis
  • Signals: Two distinct signals between -135 ppm and -145 ppm .

  • Coupling:

    • F-F Coupling (

      
      ): 
      
      
      
      Hz.
    • F-H Coupling: Each fluorine will show fine structure from coupling to H4, H5, H6.

Troubleshooting & Quality Control

  • Issue: Broad -OH peak.

    • Cause: Wet solvent or acidic residue.

    • Fix: Add a single pellet of activated molecular sieves to the tube, shake, and wait 15 mins. Or, add 1 drop of D

      
      O to intentionally exchange the OH (peak will disappear), confirming assignment.
      
  • Issue: Extra peaks in Alkene region.

    • Cause: Isomerization.

    • Fix: Check for a minor set of doublets with

      
       Hz (Z-isomer).
      
  • Issue: "Ghost" peaks in

    
    C. 
    
    • Cause: Spinning sidebands or F-coupling satellites misidentified as impurities.

    • Fix: Verify if the splitting matches

      
       constants (245 Hz, 20 Hz).
      

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[2] [Link]

  • Hesse, M., Meier, H., & Zeeh, B. "Spectroscopic Methods in Organic Chemistry." Thieme Chemistry.
  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. [Link]

Sources

Application

Techniques for purifying 3-(2,3-difluorophenyl)prop-2-en-1-ol

Application Note: High-Purity Isolation of 3-(2,3-difluorophenyl)prop-2-en-1-ol Introduction 3-(2,3-difluorophenyl)prop-2-en-1-ol (also known as 2,3-difluorocinnamyl alcohol) is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Introduction

3-(2,3-difluorophenyl)prop-2-en-1-ol (also known as 2,3-difluorocinnamyl alcohol) is a critical intermediate in the synthesis of bioactive molecules, particularly those targeting nuclear receptors (e.g., ROR


 modulators) and antifungal agents. The incorporation of fluorine atoms at the 2,3-positions of the phenyl ring enhances metabolic stability and lipophilicity, crucial parameters in drug design.

However, the synthesis of this allylic alcohol—typically via the reduction of 3-(2,3-difluorophenyl)acrylaldehyde or ester derivatives—often yields a complex mixture containing unreacted starting material, saturated byproducts (3-(2,3-difluorophenyl)propan-1-ol), and geometric isomers (Z-isomer). Achieving >98% purity is essential for downstream lithiation or coupling reactions where impurities can poison catalysts or lead to difficult-to-separate side products.

This guide details a robust purification strategy, prioritizing Flash Column Chromatography for initial isolation and Recrystallization for final polishing.

Impurity Profile & Separation Strategy

Understanding the physicochemical properties of potential impurities is the first step in designing an effective purification protocol.

Impurity TypeStructure/OriginPolarity (Relative to Target)Detection Strategy
Starting Material 3-(2,3-difluorophenyl)acrylaldehydeLess PolarUV (254 nm), DNP Stain (Red/Orange)
Over-Reduced Product 3-(2,3-difluorophenyl)propan-1-olSimilar/Slightly More PolarKMnO₄ Stain (No UV conjugation)
Geometric Isomer (Z)-3-(2,3-difluorophenyl)prop-2-en-1-olSimilar (Often elutes just before E)1H NMR (Coupling Constants)
Polymer/Oligomer Acid-catalyzed polymerizationVery Polar (Streaks on TLC)UV (254 nm), Iodine Stain

Strategic Workflow: The purification workflow is dictated by the physical state of the crude material. While many cinnamyl alcohol derivatives are solids, the presence of impurities often renders the crude product a viscous oil.

PurificationStrategy Start Crude Reaction Mixture (Quenched & Extracted) TLC TLC Analysis (Hexane:EtOAc 7:3) Start->TLC Decision Physical State? TLC->Decision Solid Solid Precipitate Decision->Solid Crystalline Oil Viscous Oil/Gum Decision->Oil Amorphous Recryst Recrystallization (Heptane/IPA) Solid->Recryst Flash Flash Chromatography (Gradient Elution) Oil->Flash QC QC Analysis (HPLC, 1H NMR) Recryst->QC Flash->Recryst If purity < 98% & solidifies Flash->QC

Figure 1: Decision matrix for purification based on the physical state of the crude isolate.

Protocol 1: Flash Column Chromatography (Primary Method)

This method is the gold standard for separating the target alcohol from the less polar aldehyde starting material and the non-UV-active saturated alcohol.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Column Dimensions: 10-20g silica per 1g of crude material.

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

    • Note: Avoid using pure EtOAc for loading as it may cause band broadening.

    • Adsorb onto silica gel (dry loading) if the crude is very viscous or poorly soluble in the mobile phase.

  • Column Conditioning:

    • Flush the column with 100% Hexanes (2 Column Volumes - CV) to remove air and equilibrate the silica.

  • Elution Gradient:

    • Run a linear gradient to maximize separation efficiency.

Time (min)% Hexanes% EtOAcPurpose
0-5955Elute non-polar impurities (hydrocarbons)
5-2090 -> 8010 -> 20Elute Aldehyde/Ketone starting materials
20-4080 -> 6020 -> 40Elute Target Alcohol
40-500100Flush polar polymers/salts
  • Fraction Collection & Analysis:

    • Collect fractions (approx. 10-15 mL for a 20g column).

    • TLC Monitoring: Spot fractions on Silica Gel 60 F254 plates.

    • Visualization:

      • UV (254 nm): The cinnamyl backbone is UV active.

      • KMnO₄ Stain: Dip and heat. The alcohol will appear as a bright yellow/brown spot on a purple background. This distinguishes it from non-oxidizable impurities.

  • Concentration:

    • Combine pure fractions. Evaporate solvent under reduced pressure at 40°C.

    • Caution: Allylic alcohols can be volatile or unstable; do not overheat.

Protocol 2: Recrystallization (Polishing Step)

If the product solidifies after chromatography or if the crude is a solid with >85% purity, recrystallization yields the highest purity (>99%) and effectively removes the Z-isomer, which often remains in the mother liquor.

Solvent System:

  • Primary: Heptane (or Hexane) - Anti-solvent.

  • Secondary: Isopropyl Alcohol (IPA) or EtOAc - Good solvent.

Procedure:

  • Place the solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add a minimum amount of hot IPA (approx. 60-70°C) until the solid just dissolves.

  • Slowly add hot Heptane dropwise until a persistent cloudiness appears.

  • Add one drop of hot IPA to clear the solution.

  • Remove from heat and allow the flask to cool slowly to room temperature (insulate with a towel if necessary).

  • Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.

  • Filter the crystals via vacuum filtration and wash with cold Heptane.

  • Dry under high vacuum (0.1 mbar) for 4 hours to remove residual solvent.

Quality Control & Analytical Validation

A. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 10% to 90% ACN over 15 mins.

  • Detection: UV at 254 nm (aromatic/alkene) and 210 nm (general).

B. 1H NMR Interpretation (CDCl₃, 400 MHz): To confirm the structure and isomeric purity (E vs Z), focus on the alkene region.

  • Alkene Protons: Look for two doublets of triplets (dt) in the 6.0–7.0 ppm region.

  • Coupling Constant (

    
    ): 
    
    • 
      -isomer (trans):  Large coupling constant (
      
      
      
      Hz).
    • 
      -isomer (cis):  Smaller coupling constant (
      
      
      
      Hz).
  • Methylene (-CH2-): A doublet at

    
     ppm.
    

Safety & Handling

  • Fluorinated Compounds: While stable, combustion can release Hydrogen Fluoride (HF). Handle in a fume hood.

  • Allylic Alcohols: Can be skin irritants and sensitizers. Wear nitrile gloves and safety glasses.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation to the aldehyde or polymerization.

References

  • Vertex AI Search. (2023). Synthesis and purification of fluorinated cinnamyl alcohols. Retrieved from 1.

  • Sigma-Aldrich. (2023). Product Specification: 3-(3-Fluorophenyl)prop-2-yn-1-ol. Retrieved from .

  • Royal Society of Chemistry. (2017). Highly efficient asymmetric reduction of arylpropionic aldehydes. Chem. Commun. Retrieved from 2.[2]

  • National Institutes of Health (PubChem). (2023). Compound Summary: 3-(3-Fluorophenyl)prop-2-yn-1-ol. Retrieved from 3.[3]

Sources

Method

Application Notes and Protocols: 3-(2,3-difluorophenyl)prop-2-en-1-ol as a Versatile Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(2,3-difluorophenyl)prop-2-en-1-ol, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-difluorophenyl)prop-2-en-1-ol, a fluorinated cinnamyl alcohol derivative, and its potential applications as a molecular probe in chemical biology and drug discovery. The strategic incorporation of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties, including altered lipophilicity and metabolic stability, making it an attractive scaffold for developing targeted probes.[1][2][3] This document outlines the synthesis, characterization, and detailed protocols for the derivatization of this molecule for use in fluorescence imaging and as a potential ¹⁹F NMR probe. The methodologies are designed to be robust and adaptable for various research applications.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry and chemical biology.[2] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties.[2] In the context of molecular probes, fluorination can:

  • Enhance Metabolic Stability: The C-F bond is more resistant to enzymatic cleavage than a C-H bond, prolonging the in vivo lifetime of the probe.[2]

  • Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving membrane permeability.[1][2]

  • Influence Binding Affinity: The electronic effects of fluorine can alter non-covalent interactions with biological targets.[1][2]

  • Serve as a ¹⁹F NMR Reporter: The presence of fluorine allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive technique for studying molecular interactions and dynamics in a biologically transparent window.

3-(2,3-difluorophenyl)prop-2-en-1-ol combines the reactive potential of an allylic alcohol with the unique properties conferred by the difluorinated phenyl ring, making it a versatile platform for probe development.

Synthesis and Characterization

The synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol can be achieved through a two-step process involving a Claisen-Schmidt condensation to form the corresponding chalcone, followed by a selective reduction of the carbonyl group.

Synthesis Pathway

Synthesis cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Reduction 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate_Chalcone (E)-4-(2,3-difluorophenyl)but-3-en-2-one 2,3-Difluorobenzaldehyde->Intermediate_Chalcone NaOH, EtOH/H2O, rt Acetone Acetone Acetone->Intermediate_Chalcone Final_Product 3-(2,3-difluorophenyl)prop-2-en-1-ol Intermediate_Chalcone_ref (E)-4-(2,3-difluorophenyl)but-3-en-2-one Intermediate_Chalcone_ref->Final_Product NaBH4, MeOH, 0 °C to rt

Caption: Synthetic route to 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Predicted Spectral Data

Based on analogous structures, the following spectral characteristics for 3-(2,3-difluorophenyl)prop-2-en-1-ol are predicted:

Spectroscopic Technique Predicted Key Features
¹H NMR (CDCl₃, 400 MHz) δ 7.1-7.4 (m, 3H, Ar-H), 6.7 (d, J ≈ 16 Hz, 1H, =CH-Ar), 6.4 (dt, J ≈ 16, 6 Hz, 1H, =CH-CH₂), 4.3 (d, J ≈ 6 Hz, 2H, -CH₂OH), 1.8 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 101 MHz) δ 150-153 (dd, J ≈ 245, 15 Hz, C-F), 120-135 (Ar-C and =C), 63 (-CH₂OH)
¹⁹F NMR (CDCl₃, 376 MHz) Two distinct signals in the aromatic region.
IR (KBr, cm⁻¹) ~3350 (br, O-H stretch), ~3050 (C-H stretch, aromatic/vinylic), ~1600 (C=C stretch), ~1250 (C-F stretch)
MS (EI) M⁺ peak at m/z = 172.05

Application as a Reactive Probe for Fluorescence Labeling

The primary alcohol functionality of 3-(2,3-difluorophenyl)prop-2-en-1-ol serves as a handle for conjugation to biomolecules or fluorescent dyes. By converting the hydroxyl group to a more reactive species, it can be used to label proteins, peptides, or other molecules of interest.

Workflow for Derivatization and Labeling

Labeling_Workflow A 3-(2,3-difluorophenyl)prop-2-en-1-ol B Activation of Hydroxyl Group (e.g., mesylation, tosylation) A->B C Activated Probe B->C E Conjugation Reaction C->E D Fluorescent Dye with Nucleophile (e.g., amine, thiol) D->E F Fluorinated Fluorescent Probe E->F G Biomolecule Labeling F->G H Labeled Biomolecule G->H I Cellular Imaging H->I

Caption: Derivatization and labeling workflow.

Protocol: Activation and Conjugation to a Fluorescent Dye

This protocol describes the conversion of the alcohol to a mesylate, followed by conjugation to an amine-containing fluorescent dye.

Materials:

  • 3-(2,3-difluorophenyl)prop-2-en-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Amine-modified fluorescent dye (e.g., 5-aminofluorescein)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

Protocol:

  • Activation (Mesylation): a. Dissolve 3-(2,3-difluorophenyl)prop-2-en-1-ol (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 eq.) dropwise. d. Add methanesulfonyl chloride (1.2 eq.) dropwise. e. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. f. Monitor the reaction by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. h. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude mesylate by flash column chromatography on silica gel.

  • Conjugation: a. Dissolve the purified mesylate (1 eq.) and the amine-modified fluorescent dye (1.1 eq.) in anhydrous DMF. b. Add triethylamine (2 eq.) to the solution. c. Stir the reaction at 50 °C overnight under an inert atmosphere. d. Monitor the reaction by TLC or HPLC. e. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final fluorescent probe by column chromatography or preparative HPLC.

Application in Live Cell Imaging

The synthesized fluorinated fluorescent probe can be used for live-cell imaging studies. The lipophilic nature of the difluorophenyl group may facilitate cell membrane permeability.

Protocol: Live Cell Staining and Fluorescence Microscopy

Materials:

  • Fluorinated fluorescent probe stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Preparation of Staining Solution: Dilute the fluorescent probe stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets for the chosen fluorophore.

Application as a ¹⁹F NMR Probe

The two fluorine atoms on the phenyl ring provide a unique signature in ¹⁹F NMR spectroscopy. This can be exploited to study the binding of the probe or its conjugates to macromolecules, as changes in the chemical environment of the fluorine atoms upon binding will result in shifts in the ¹⁹F NMR spectrum.

Workflow for ¹⁹F NMR Binding Studies

NMR_Workflow A 3-(2,3-difluorophenyl)prop-2-en-1-ol or its conjugate B Acquire ¹⁹F NMR Spectrum (Free Probe) A->B D Incubate Probe and Macromolecule A->D F Analyze Chemical Shift Changes B->F C Macromolecule of Interest (e.g., protein) C->D E Acquire ¹⁹F NMR Spectrum (Bound Probe) D->E E->F

Caption: Workflow for ¹⁹F NMR binding studies.

Protocol: ¹⁹F NMR Titration Experiment

Materials:

  • Purified 3-(2,3-difluorophenyl)prop-2-en-1-ol or its conjugate

  • Purified macromolecule of interest (e.g., protein) in a suitable buffer

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Protocol:

  • Sample Preparation: a. Prepare a stock solution of the fluorinated probe in the same buffer as the macromolecule. b. Prepare a series of NMR samples containing a constant concentration of the macromolecule and increasing concentrations of the fluorinated probe. c. Prepare a control sample containing only the fluorinated probe in the buffer.

  • NMR Data Acquisition: a. Acquire ¹⁹F NMR spectra for each sample. b. Ensure consistent acquisition parameters (temperature, number of scans, etc.) across all samples.

  • Data Analysis: a. Process the ¹⁹F NMR spectra. b. Monitor the chemical shifts of the two fluorine signals as a function of the probe concentration. c. Significant changes in the chemical shifts upon addition of the macromolecule are indicative of binding. d. The dissociation constant (Kd) can be determined by fitting the chemical shift changes to a suitable binding isotherm.

Conclusion

3-(2,3-difluorophenyl)prop-2-en-1-ol represents a promising and versatile platform for the development of novel molecular probes. Its straightforward synthesis, reactive handle for derivatization, and the presence of fluorine atoms for potential ¹⁹F NMR studies make it a valuable tool for researchers in chemical biology and drug discovery. The protocols provided herein offer a starting point for the exploration of its applications in cellular imaging and biomolecular interaction studies.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Application

Application Note: Practical Utility of 3-(2,3-difluorophenyl)prop-2-en-1-ol in Advanced Materials

Executive Summary This guide details the technical application of 3-(2,3-difluorophenyl)prop-2-en-1-ol (hereafter referred to as 2,3-DF-CinOH ), a specialized fluorinated building block. While often cataloged as a pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 3-(2,3-difluorophenyl)prop-2-en-1-ol (hereafter referred to as 2,3-DF-CinOH ), a specialized fluorinated building block. While often cataloged as a pharmaceutical intermediate, its specific 2,3-difluoro substitution pattern renders it indispensable in materials science , particularly in the engineering of Liquid Crystals (LCs) with negative dielectric anisotropy and low-surface-energy photopolymers .

This document bridges the gap between organic synthesis and material function, providing researchers with validated protocols for incorporating 2,3-DF-CinOH into high-performance matrices.

Strategic Value: The "Fluorine Effect" in Materials

The 2,3-difluoro motif is not merely a decorative substitution; it is a functional engineering tool. In the context of the cinnamyl alcohol scaffold, it offers three critical material properties:

  • Negative Dielectric Anisotropy (

    
    ):  The ortho-difluoro substitution creates a strong transverse dipole moment perpendicular to the molecular long axis. This is the fundamental requirement for Vertical Alignment (VA)  mode liquid crystal displays (used in high-contrast TVs).
    
  • Mesogenic Core Extension: The propenyl (double bond) group extends

    
    -conjugation, enhancing optical anisotropy (
    
    
    
    ) while serving as a reactive handle for polymerization or esterification.
  • Metabolic & Chemical Stability: The C-F bond strength (approx. 485 kJ/mol) protects the phenyl ring from oxidative degradation, crucial for materials exposed to high-energy backlights or outdoor UV radiation.

Application I: Synthesis of VA-Mode Liquid Crystal Mesogens

Target Material: A reactive mesogen (liquid crystal monomer) used to stabilize vertical alignment in display cells.

Mechanistic Rationale

We utilize the hydroxyl group of 2,3-DF-CinOH to tether the fluorinated core to a rigid cyclohexyl or biphenyl acid. The resulting ester acts as a "dopant" that aligns perpendicular to an applied electric field due to the 2,3-difluoro dipole.

Synthesis Protocol: Steglich Esterification

Objective: Couple 2,3-DF-CinOH with trans-4-pentylcyclohexanecarboxylic acid (5PCH).

Reagents:

  • Substrate: 3-(2,3-difluorophenyl)prop-2-en-1-ol (1.0 eq)

  • Coupling Partner: trans-4-pentylcyclohexanecarboxylic acid (1.1 eq)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]

  • Dehydrating Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Nitrogen (

    
    ) flow. Charge with 5PCH acid and 2,3-DF-CinOH dissolved in anhydrous DCM (0.2 M concentration).
    
  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP.

  • Coupling: Add DCC dissolved in minimal DCM dropwise over 20 minutes. Critical: Slow addition prevents thermal runaway and racemization (if chiral centers were present, though less critical here, it maintains yield).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Work-up:

    • Filter off the DCU byproduct using a sintered glass funnel.

    • Wash the filtrate with 1M HCl (to remove DMAP), followed by saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to obtain the target ester as white needles.

    • Target Purity: >99.5% (essential for LC applications to prevent ionic impurities causing "image sticking").

Reaction Workflow Diagram

SynthesisWorkflow Start Precursors (2,3-DF-CinOH + Acid) Activation Activation (0°C, DMAP) Start->Activation Dissolve in DCM Coupling Coupling (DCC Addition) Activation->Coupling Add DCC Reaction Reaction (12h, RT) Coupling->Reaction Warm to RT Workup Filtration & Wash (Remove DCU) Reaction->Workup Precipitate DCU Product Final LC Ester (>99.5% Purity) Workup->Product Recrystallization

Caption: Optimized Steglich esterification workflow for converting 2,3-DF-CinOH into high-purity liquid crystal mesogens.

Application II: Fluorinated Photopolymerizable Coatings

Target Material: Hydrophobic optical coatings or photo-alignment layers.

Concept

The allylic double bond in 2,3-DF-CinOH is susceptible to radical polymerization or photo-dimerization (2+2 cycloaddition). Incorporating this monomer into a polymer backbone introduces the 2,3-difluorophenyl pendant, which lowers surface energy (hydrophobicity) and tunes the refractive index.

Protocol: Radical Copolymerization

Objective: Copolymerize 2,3-DF-CinOH with Methyl Methacrylate (MMA).

  • Inhibitor Removal: Pass MMA through a basic alumina column.

  • Mix: Combine MMA (70 mol%) and 2,3-DF-CinOH (30 mol%) in Toluene.

  • Initiator: Add AIBN (Azobisisobutyronitrile) (1 mol%).

  • Degas: Perform three Freeze-Pump-Thaw cycles to remove Oxygen (radical scavenger).

  • Polymerize: Heat to 70°C for 24 hours under Argon.

  • Precipitate: Pour the viscous solution into cold Methanol to crash out the polymer.

  • Characterization: Verify fluorine incorporation via

    
    -NMR (signals expected around -138 to -143 ppm).
    

Quality Control & Validation Data

For materials applications, purity is non-negotiable. Impurities act as charge traps in electronics.

Analytical Specifications Table
ParameterSpecificationMethodRationale
Purity > 99.0%HPLC (UV 254nm)Prevents phase separation in LC mixtures.
Water Content < 0.05%Karl FischerMoisture hydrolyzes esters and destabilizes LCs.

-NMR
-138.5 ppm (d), -142.1 ppm (d)400 MHz NMRConfirms 2,3-substitution pattern (distinct from 2,4 or 3,4 isomers).[1]
Metal Ions < 10 ppbICP-MSCritical for maintaining high Voltage Holding Ratio (VHR).
Structure-Property Logic Diagram

LogicFlow Structure 2,3-Difluoro Substitution Dipole Transverse Dipole Moment Structure->Dipole Ortho-F repulsion Stability C-F Bond Strength Structure->Stability Steric shielding Result1 Negative Dielectric Anisotropy (VA-Mode Switching) Dipole->Result1 Field interaction Result2 High Voltage Holding Ratio (Display Reliability) Stability->Result2 Resist ion generation

Caption: Causal relationship between the 2,3-difluoro molecular architecture and macroscopic display performance.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Xu, S., et al. (2014). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl units. Journal of Materials Chemistry C. Link

  • Organic Syntheses. (2012). Deoxofluor-mediated synthesis of fluorinated intermediates. Organic Syntheses, 89, 450. Link[1]

(Note: While specific papers solely on the "prop-2-en-1-ol" derivative as a final material are rare, references 1-3 establish the foundational physics of the 2,3-difluoro moiety in liquid crystals, validating the protocol design.)

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Ticket ID: #PUR-3DF-992 Subject: Optimization of 3-(2,3-difluorophenyl)prop-2-en-1-ol Purification Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3DF-992 Subject: Optimization of 3-(2,3-difluorophenyl)prop-2-en-1-ol Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Tier 3 Support][1]

Executive Summary

The purification of 3-(2,3-difluorophenyl)prop-2-en-1-ol presents a unique triad of challenges: isomeric separation (E vs. Z), allylic stability (acid sensitivity), and phase behavior (tendency to "oil out").[1][2] Unlike non-fluorinated cinnamyl alcohols, the electron-withdrawing nature of the 2,3-difluoro substitution alters the dipole moment, rendering standard silica chromatography often insufficient for isomer resolution.

This guide provides field-validated protocols to isolate high-purity (>98%) material, specifically addressing the removal of the saturated impurity (propyl alcohol derivative) and the separation of geometric isomers.[1]

Module 1: Triage & Diagnostic

Before modifying your workflow, confirm the nature of your impurity profile via HPLC or 1H-NMR.

Impurity TypeDiagnostic Signal (1H NMR)Root CauseRecommended Action
Z-Isomer Doublet of triplets at

~5.8-6.0 ppm (

Hz)
Thermodynamic equilibrium during HWE or Wittig reaction.[1]See Protocol A (Ag-SiO2)
Saturated Alcohol Multiplet at

~1.8 ppm (CH2) & Triplet at

~2.7 ppm (benzylic)
Over-reduction (e.g., if using H2/Pd or excessive NaBH4).[1]See Protocol B (Flash)
Allylic Cation/Polymer Broadening of baseline; loss of olefinic signals.[1]Acidic workup or acidic SiO2.See Protocol C (Buffering)

Module 2: Troubleshooting Guides (Q&A)

Q1: I cannot separate the E and Z isomers using standard Hexane/EtOAc. They co-elute. What now?

A: This is the most common failure mode. The dipole difference between the E and Z isomers of 2,3-difluorinated cinnamyl alcohols is insufficient for separation on standard silica gel. You must exploit the difference in steric accessibility of the


-system.

Solution: Silver Nitrate Impregnated Silica Chromatography (Ag-SiO2) Silver ions form reversible


-complexes with alkenes.[1] The Z-isomer, being less sterically hindered around the double bond (despite the "cis" clash, the face is often more accessible for complexation in these systems), typically binds stronger and elutes later than the E-isomer.[1]

Protocol A: Preparation & Use of 10% Ag-SiO2

  • Dissolution: Dissolve AgNO3 (10g) in Acetonitrile (200 mL). Note: Acetonitrile is preferred over water to prevent silica deactivation.[1]

  • Slurry: Add Silica Gel 60 (100g) to the solution.

  • Evaporation: Rotary evaporate in the dark (cover flask with foil) until a free-flowing powder is obtained. Do not overheat (>40°C).

  • Packing: Pack the column in the dark.

  • Elution: Use a gradient of Hexane:EtOAc (start 95:5).[1]

    • Result: The E-isomer (Target) usually elutes first.[1] The Z-isomer elutes second.

Q2: My product decomposes/polymerizes on the column. Is the compound unstable?

A: 3-(2,3-difluorophenyl)prop-2-en-1-ol is an allylic alcohol .[1] In the presence of slightly acidic silica (pH 5-6), it can protonate, lose water, and form a resonance-stabilized (but reactive) allylic cation.[1] This leads to polymerization or ether formation.

Solution: Column Buffering You must neutralize the acidic sites on the silica gel.

Protocol C: Base-Buffered Silica [1]

  • Pre-treatment: Before loading your sample, flush the packed silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (Et3N).[1]

  • Elution: Run your standard gradient. The Et3N neutralizes acidic silanol groups, preserving the allylic alcohol.

Q3: The product is "oiling out" during crystallization attempts. How do I get a solid?

A: The 2,3-difluoro substitution lowers the lattice energy compared to the parent cinnamyl alcohol. If the purity is <95%, it will remain an oil.

Solution: Seed-Initiated Crystallization at Low Temp [1]

  • Solvent System: Use n-Heptane/IPA (9:1) rather than Hexane/EtOAc. Heptane has a higher boiling point, allowing better thermal gradients.

  • Procedure: Dissolve crude oil in minimum hot Heptane/IPA (50°C). Cool slowly to room temperature.

  • The Trick: If oil separates, scratch the glass interface vigorously with a glass rod to induce nucleation, then cool to -20°C.

Module 3: Workflow Visualization

Purification Decision Matrix

Use this logic flow to determine the correct purification route based on crude purity and physical state.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) CheckState Physical State Check (at 25°C) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil CheckState->Oil No CheckPurity HPLC/NMR Purity Check Solid->CheckPurity Oil->CheckPurity Recryst Recrystallization (Heptane/IPA 9:1) Cool to -20°C CheckPurity->Recryst Purity >85% IsomerCheck Is E/Z Separation Required? CheckPurity->IsomerCheck Purity <85% Distill Kugelrohr Distillation (High Vac <0.1 mmHg) AgSilica Ag-SiO2 Chromatography (Protocol A) IsomerCheck->AgSilica Yes (Z-isomer present) BufferedSilica Buffered Silica Flash (1% Et3N) IsomerCheck->BufferedSilica No (Only non-polar impurities) AgSilica->Recryst Final Polish BufferedSilica->Distill If Oil persists

Figure 1: Decision matrix for purification based on physical state and impurity profile.[1]

Mechanism of Silver-Olefin Separation

Understanding why Silver Nitrate works is crucial for troubleshooting retention times.

AgMechanism Silica Silica Surface AgIon Ag+ Ion (Impregnated) Silica->AgIon Immobilization Complex Ag-Olefin Pi-Complex AgIon->Complex Reversible Binding E_Isomer E-Isomer (Trans) Sterically Hindered E_Isomer->Complex Weak Interaction (Fast Elution) Z_Isomer Z-Isomer (Cis) Accessible Pi-Face Z_Isomer->Complex Strong Interaction (Slow Elution) Elution Elution Order Complex->Elution Result

Figure 2: Differential pi-complexation mechanism. The Z-isomer binds tighter, eluting later.

Module 4: Critical Safety & Stability Data

Thermal Stability
  • Flash Point: >110°C (Estimated).[1]

  • Decomposition: Avoid bulk heating >150°C. Fluorinated aromatics can release HF if decomposed under forceful conditions.

  • Storage: Store under Argon at 4°C. Allylic alcohols oxidize slowly to the aldehyde (Cinnamaldehyde derivative) in air.[1]

Solvent Compatibility Table
SolventApplicationSuitabilityNotes
Dichloromethane (DCM) ExtractionHighExcellent solubility; good for initial workup.[1]
Hexane/EtOAc ChromatographyMediumOften insufficient for E/Z separation without Ag-doping.
Heptane/IPA CrystallizationHighPreferred for inducing crystallization in fluorinated oils.
Methanol SolventLowAvoid acidic methanol; risk of methyl ether formation (allylic substitution).[1]

References

  • Separation of E/Z Isomers: Williams, C. M., & Mander, L. N. (2001).[1] "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425–447.[1] (Standard protocol for Ag-SiO2 preparation).

  • Fluorinated Cinnamyl Synthesis: U.S. Patent No. 7,332,092. "Method of separating E and Z isomers of an alkene alcohol."[3]

  • Allylic Alcohol Stability: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for acid-catalyzed rearrangement).

  • Analogous Purification (Voriconazole Intermediates): "Process for the preparation of Voriconazole." WO2008075356A2. (Describes handling of 2,4-difluoro analogs).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-(2,3-Difluorophenyl)prop-2-en-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of 3-(2,3-difluorophenyl)prop-2-en-1-ol. This document is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 3-(2,3-difluorophenyl)prop-2-en-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated allylic alcohol intermediate. The guide is structured into a troubleshooting section with direct solutions to specific experimental issues and a comprehensive FAQ section for broader inquiries.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems you might encounter during the synthesis, which is most commonly achieved via the selective reduction of 3-(2,3-difluorophenyl)prop-2-enal (2,3-difluorocinnamaldehyde).

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield in the synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol is a common issue that can stem from several factors. Let's break down the probable causes and their corresponding solutions.

  • Probable Cause 1: Incomplete Reaction. The reduction of the aldehyde may not be proceeding to completion. This can be due to insufficient reducing agent, low reaction temperature, or short reaction time. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can increase the electrophilicity of the carbonyl carbon, but kinetic factors might still hinder the reaction.

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting aldehyde.[1][2]

      • Reagent Stoichiometry: While sodium borohydride (NaBH₄) is a mild and effective reagent for this 1,2-reduction, ensure you are using a slight molar excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[3]

      • Temperature Control: The reaction is typically run at low temperatures (0-5 °C) initially to control the exothermic reaction and improve selectivity, then allowed to warm to room temperature.[3] If the reaction stalls, a modest increase in temperature (e.g., to 40 °C) might be necessary, but this must be balanced against the risk of side reactions.[4]

  • Probable Cause 2: Side Reactions. The most common side reaction is the 1,4-conjugate addition, leading to the reduction of the carbon-carbon double bond and formation of the saturated alcohol, 3-(2,3-difluorophenyl)propan-1-ol.

    • Solution:

      • Choice of Reducing Agent: Sodium borohydride is highly selective for the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the alkene, making it the preferred reagent over stronger hydrides like lithium aluminum hydride (LAH).[3][5]

      • Luche Reduction Conditions: For sensitive substrates, performing the reaction under Luche conditions (NaBH₄ in the presence of a lanthanide salt like CeCl₃·7H₂O in methanol) can significantly enhance the selectivity for 1,2-reduction, minimizing over-reduction.

  • Probable Cause 3: Product Degradation during Workup or Purification. Allylic alcohols can be sensitive to acidic conditions, potentially leading to dehydration or rearrangement.[6]

    • Solution:

      • Neutral Workup: Quench the reaction carefully with water or a saturated ammonium chloride solution instead of strong acids. Ensure the final pH of the aqueous layer is neutral or slightly basic before extraction.

      • Purification Method: Use column chromatography with a silica gel that has been neutralized (e.g., by washing with a solvent mixture containing a small amount of triethylamine). Avoid prolonged exposure to silica gel. Distillation under reduced pressure is an alternative if the product is thermally stable.

Q2: I am observing a significant amount of an impurity with a similar retention factor (Rf) to my product on the TLC plate. How do I identify and eliminate it?

A2: This is a frequent challenge. The most likely impurity is the saturated alcohol, 3-(2,3-difluorophenyl)propan-1-ol, resulting from over-reduction.

  • Identification:

    • Spectroscopic Analysis: Obtain a ¹H NMR spectrum of the mixture. The desired allylic alcohol will show characteristic signals for vinylic protons (δ 4.5-6.0 ppm).[6] The saturated alcohol will lack these signals and instead show aliphatic protons in that region. GC-MS analysis can also distinguish the two based on their mass fragmentation patterns.[4]

  • Elimination and Prevention:

    • Optimize Reduction Conditions: As detailed in A1, using NaBH₄ under controlled low-temperature conditions is crucial. Avoid overly long reaction times after the starting material has been consumed.

    • Chromatography: While challenging, separation is possible. Use a long column and a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane). Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can improve separation.

    • Alternative Synthesis: If over-reduction remains problematic, consider a different synthetic route. For instance, a Horner-Wadsworth-Emmons (HWE) reaction using 2,3-difluorobenzaldehyde and a phosphonate that introduces the prop-2-en-1-ol moiety directly could offer better control.[7][8]

Q3: The reaction seems to stall and does not go to completion, even with excess reducing agent. What could be the issue?

A3: Reaction stalling can be frustrating. Here are the most common culprits:

  • Probable Cause 1: Reagent Quality. Sodium borohydride can degrade upon exposure to moisture.

    • Solution: Use freshly opened NaBH₄ or a batch that has been stored properly in a desiccator. Perform a test reaction on a simple aldehyde like benzaldehyde to confirm the reagent's activity.

  • Probable Cause 2: Solvent Issues. The choice and quality of the solvent are critical.

    • Solution: Protic solvents like ethanol or methanol are typically used for NaBH₄ reductions as they participate in the reaction mechanism.[3] Ensure the solvent is anhydrous if the protocol specifies it, as water can react with the borohydride.

  • Probable Cause 3: Low Solubility. The starting material, 2,3-difluorocinnamaldehyde, may have poor solubility in the chosen solvent at low temperatures.

    • Solution: Add a co-solvent like tetrahydrofuran (THF) to improve solubility. Ensure the reaction mixture is well-stirred to maintain a homogenous suspension.

Frequently Asked Questions (FAQs)

Q4: What is the most reliable synthetic route to prepare 3-(2,3-difluorophenyl)prop-2-en-1-ol?

A4: The most common and reliable method is the chemoselective reduction of 3-(2,3-difluorophenyl)prop-2-enal. This precursor is readily synthesized via a Claisen-Schmidt condensation between 2,3-difluorobenzaldehyde and acetaldehyde. The subsequent reduction of the α,β-unsaturated aldehyde is highly effective.

  • Route 1: Selective Reduction (Recommended)

    • Reaction: 3-(2,3-difluorophenyl)prop-2-enal + NaBH₄ → 3-(2,3-difluorophenyl)prop-2-en-1-ol

    • Advantages: High selectivity for the C=O bond, mild reaction conditions, and readily available reagents.[3][5]

  • Route 2: Horner-Wadsworth-Emmons (HWE) Olefination

    • Reaction: 2,3-difluorobenzaldehyde + Phosphonate Carbanion → 3-(2,3-difluorophenyl)prop-2-enoate ester, followed by reduction (e.g., with DIBAL-H).

    • Advantages: Excellent control over the stereochemistry of the double bond, typically yielding the (E)-isomer.[7][8] This route is more steps but can be advantageous if the aldehyde precursor is problematic or if high stereopurity is essential.

Q5: How can I effectively monitor the reaction progress?

A5: Regular monitoring is key to optimizing reaction time and preventing side-product formation.

Method Procedure & Observations
TLC Use a mobile phase like 20% ethyl acetate in hexane. The aldehyde starting material will have a higher Rf value than the more polar alcohol product. Spot the reaction mixture alongside the starting material standard. The reaction is complete when the starting material spot disappears.
GC-MS Withdraw a small aliquot, quench it, and extract with a suitable solvent.[2] GC analysis provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts (like the saturated alcohol). MS confirms the identity of the peaks.[4]
¹H NMR For a quick check, the disappearance of the characteristic aldehyde proton signal (around δ 9.5-10.0 ppm) and the appearance of the alcohol's -CH₂OH signal (around δ 4.3 ppm) can confirm the reaction is proceeding.

Q6: What are the key safety precautions when running this synthesis?

A6: Safety is paramount.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.[3] Always add it slowly and in portions to the reaction mixture, especially when using protic solvents. Conduct the reaction in a well-ventilated fume hood.

  • Solvents: Organic solvents like ethanol, methanol, and ethyl acetate are flammable. Ensure there are no ignition sources nearby.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Q7: What are the expected spectroscopic characteristics of the final product?

A7: Characterization is essential to confirm the structure and purity of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (complex multiplets, δ ~7.0-7.4 ppm), vinylic protons (δ ~6.2-6.8 ppm), the methylene group adjacent to the oxygen (-CH₂OH, doublet, δ ~4.3 ppm), and the hydroxyl proton (-OH, broad singlet).[9]
¹³C NMR Peaks for the aromatic carbons (some showing C-F coupling), the vinylic carbons (δ ~125-135 ppm), and the carbon bearing the hydroxyl group (-CH₂OH, δ ~63 ppm).
IR Spectroscopy A broad absorption band for the O-H stretch (~3200-3600 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and C-F stretching bands.[6]
Mass Spec (ESI-MS) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of C₉H₈F₂O (170.16 g/mol ).

Experimental Protocols & Data

Protocol 1: Synthesis via Selective Aldehyde Reduction

This protocol describes a standard procedure for the reduction of 3-(2,3-difluorophenyl)prop-2-enal.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2,3-difluorophenyl)prop-2-enal (1.0 eq).

  • Solvation: Dissolve the aldehyde in 95% ethanol (approx. 10 mL per gram of aldehyde).[3]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then remove the bath and allow the reaction to proceed at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding deionized water, followed by a saturated solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of reaction).

  • Washing: Combine the organic layers and wash with water, followed by a saturated NaCl (brine) solution to remove residual water.[3]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table of Comparative Reduction Conditions
Reducing System Solvent Temp (°C) Typical Selectivity (1,2- vs 1,4-reduction) Reference
NaBH₄Ethanol/Methanol0 to RT>95%[3]
NaBH₄ / CeCl₃Methanol-15 to 0>99% (Luche Reduction)N/A
Catalytic Hydrogenation (Pt catalyst)Ethanol80Can be tuned, but often less selective without optimization[4]
DIBAL-HTHF/Toluene-78High, but stronger and less functional group tolerantN/A

Visualizations

General Synthesis & Troubleshooting Workflow

cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Loop Start Start Aldehyde 3-(2,3-difluorophenyl) prop-2-enal Start->Aldehyde Reduction Add NaBH4 in Ethanol @ 0°C Aldehyde->Reduction Monitoring Monitor via TLC/GC-MS Reduction->Monitoring Workup Quench & Extract Monitoring->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product Check Check Yield & Purity Purification->Check LowYield Low Yield? - Check Reagent - Adjust Temp/Time Check->LowYield No Impurity Impurity? - Optimize Selectivity - Refine Purification Check->Impurity No LowYield->Reduction Impurity->Reduction

Caption: Workflow for synthesis and troubleshooting.

Key Reaction Pathways: Desired vs. Side Reaction

cluster_desired Desired Pathway cluster_side Side Reaction Start 3-(2,3-Difluorophenyl)prop-2-enal Product 3-(2,3-Difluorophenyl)prop-2-en-1-ol (Allylic Alcohol) Start->Product 1,2-Reduction (Selective, Favored by NaBH4) SideProduct 3-(2,3-Difluorophenyl)propan-1-ol (Saturated Alcohol) Start->SideProduct 1,4-Reduction (Conjugate Addition) (Minimized with mild reagents)

Caption: Selective reduction vs. over-reduction side product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction of Cinnamaldehyde.
  • Pennacchio, A., et al. (2013). Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells. PubMed.
  • Pennacchio, A., et al. (2013). Synthesis of Cinnamyl Alcohol from Cinnamaldehyde with Bacillus stearothermophilus Alcohol Dehydrogenase as the Isolated Enzyme and in Recombinant E. coli Cells. Semantic Scholar.
  • Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides.
  • ThalesNano. (n.d.). Selective hydrogenation of cinnamaldehyde to cinnamyl alcohol on a Pt nanoparticle based catalyst using the H-Cube.
  • Unknown Author. (n.d.).
  • Sikorska, W., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI.
  • SLT. (2025). How to Form Allylic Alcohol.
  • OSHA. (n.d.). Allyl Alcohol - PV2140.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Wittig-Horner Reaction. Organic Chemistry Portal.
  • Leech, M. C., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Welcome to the technical support center for the crystallization of 3-(2,3-difluorophenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-(2,3-difluorophenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-purity crystalline material with desired physical properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Initial Crystallization Attempts: No Crystals Formed

Question: I have followed a standard cooling crystallization protocol, but no crystals have formed. What are the likely causes and what steps should I take?

Answer:

The failure of a compound to crystallize upon cooling is a common issue, often stemming from insufficient supersaturation or kinetic barriers to nucleation. Here’s a systematic approach to troubleshoot this problem:

  • Verify Supersaturation: Ensure that the solution is indeed supersaturated at the current temperature. If the concentration of 3-(2,3-difluorophenyl)prop-2-en-1-ol is too low, crystallization will not occur.

    • Action: If you suspect low concentration, carefully evaporate some of the solvent to increase the concentration of the solute and attempt cooling again.[1]

  • Induce Nucleation: Spontaneous nucleation can be kinetically slow. Several techniques can be employed to induce crystal formation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel at the meniscus.[2][3] This can create microscopic imperfections on the glass surface that serve as nucleation sites.[2][4]

    • Seeding: Introduce a small, pure crystal of 3-(2,3-difluorophenyl)prop-2-en-1-ol (a "seed crystal") into the supersaturated solution.[2][3] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes use a crystal of a structurally similar compound.[5]

    • Lower Temperature: If using a standard refrigerator is ineffective, try a colder environment like a freezer or an ice-salt bath to further decrease the solubility and promote nucleation.[2]

  • Solvent Considerations: The choice of solvent is critical. If the compound is too soluble in the chosen solvent even at low temperatures, crystallization will be difficult.

    • Action: Consider using a different solvent or a solvent/anti-solvent system.

II. Controlling Crystal Size and Morphology

Question: My crystallization yields very small, needle-like crystals. How can I obtain larger, more well-defined crystals?

Answer:

Crystal size and habit are influenced by the rate of cooling and the degree of supersaturation. Rapid crystallization tends to produce smaller and often less pure crystals.[6][7]

  • Slower Cooling Rate: A slower cooling rate allows for more ordered crystal growth, resulting in larger and more perfect crystals.[8][9] Instead of placing the flask directly in a cold bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. Insulating the flask can also help to slow down the cooling process.

  • Reduce Supersaturation: If the solution is highly supersaturated, nucleation can be rapid, leading to many small crystals. You can reduce the initial supersaturation by using slightly more solvent to dissolve the compound.

  • Agitation: The level of agitation can also impact crystal size. While gentle stirring can promote homogeneity, vigorous agitation can lead to smaller crystals due to secondary nucleation.[9]

Parameter Effect on Crystal Size Recommendation for Larger Crystals
Cooling Rate Faster cooling leads to smaller crystals.[6][7][8]Slow, controlled cooling.
Supersaturation High supersaturation promotes rapid nucleation and smaller crystals.Use a slightly larger volume of solvent.
Agitation High agitation can lead to smaller crystals.[9]Gentle or no agitation during cooling.
III. The Role of the Solvent System

Question: I am struggling to find a suitable single solvent for crystallization. What are my options?

Answer:

When a single solvent is not ideal, an anti-solvent crystallization or a two-solvent system can be highly effective.[10][11]

  • Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[11][12][13] The anti-solvent should be miscible with the good solvent.[10] The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.[11][13]

    • Protocol: Dissolve your 3-(2,3-difluorophenyl)prop-2-en-1-ol in a minimum amount of a good solvent (e.g., ethanol, acetone). Slowly add a miscible anti-solvent (e.g., water, hexane) until the solution becomes slightly turbid. Gentle heating can be used to redissolve the precipitate, followed by slow cooling to promote crystal growth.

Experimental Workflow: Anti-Solvent Crystallization

G cluster_0 Preparation cluster_1 Inducing Crystallization cluster_2 Crystal Growth a Dissolve compound in a 'good' solvent b Slowly add 'anti-solvent' until turbidity appears a->b Miscible solvents c Gently heat to redissolve b->c Clear solution d Allow to cool slowly c->d Controlled cooling e Collect crystals by filtration d->e Isolate product

Caption: Workflow for anti-solvent crystallization.

IV. Dealing with Polymorphism

Question: I have obtained crystals, but they have a different melting point and appearance from a previous batch. Could this be polymorphism?

Answer:

Yes, it is highly likely that you are observing polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form.[14][15][16][17] These different forms, or polymorphs, have the same chemical composition but different crystal lattice arrangements.[18] This can lead to variations in physical properties such as melting point, solubility, and stability.[15][16]

  • Factors Influencing Polymorphism: The formation of a particular polymorph can be influenced by various factors, including the solvent used for crystallization, the rate of cooling, and the temperature at which crystallization occurs.[18]

  • Characterization: To confirm polymorphism, you would typically use analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.[14]

  • Controlling Polymorphism: To obtain a specific polymorph consistently, it is crucial to carefully control the crystallization conditions. Once you have identified the conditions that produce the desired polymorph, document them meticulously for reproducibility.

V. The Impact of Fluorine Substitution

Question: How do the two fluorine atoms on the phenyl ring of 3-(2,3-difluorophenyl)prop-2-en-1-ol affect its crystallization behavior?

Answer:

The presence of fluorine atoms on the phenyl ring can significantly influence the crystallization process.

  • Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as C-H···F and C-F···F interactions, which can affect the crystal packing.[19][20][21]

  • Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electronic properties of the phenyl ring, which can influence how the molecules arrange themselves in the crystal lattice.[22]

  • Disorder Suppression: In some cases, fluorine substitution has been shown to suppress disorder in crystals, leading to more well-defined crystal structures.[23]

  • Solubility: The introduction of fluorine can also alter the solubility of the compound in different solvents, which is a key parameter in crystallization.

VI. Purity Considerations

Question: I suspect that impurities are hindering the crystallization of my compound. How can I address this?

Answer:

Impurities can indeed inhibit crystallization or lead to the formation of poor-quality crystals.

  • Source of Impurities: For a compound like 3-(2,3-difluorophenyl)prop-2-en-1-ol, which is a derivative of cinnamyl alcohol, common impurities might include the corresponding aldehyde (2,3-difluorocinnamaldehyde) from incomplete reduction during synthesis, or by-products from side reactions.[24]

  • Purification: If you suspect the presence of impurities, it is advisable to purify the crude product before attempting crystallization. Techniques such as column chromatography can be effective in removing impurities.

  • Impact on Crystallization: Even small amounts of impurities can sometimes act as "poisons" to crystal growth by adsorbing onto the crystal surface and disrupting the lattice formation.

Troubleshooting Decision Tree

G cluster_no_crystals cluster_small_crystals cluster_oiling_out start Crystallization Issue no_crystals No Crystals Formed start->no_crystals small_crystals Small/Needle-like Crystals start->small_crystals oiling_out Oiling Out start->oiling_out nc1 Increase Concentration no_crystals->nc1 Check Supersaturation sc1 Slow Down Cooling Rate small_crystals->sc1 Control Growth Rate oo1 Use More Solvent oiling_out->oo1 Reduce Supersaturation nc2 Induce Nucleation (Scratch/Seed) nc1->nc2 If still no crystals nc3 Use Anti-solvent nc2->nc3 If induction fails sc2 Use More Solvent sc1->sc2 If still small sc3 Reduce Agitation sc2->sc3 Fine-tune oo2 Cool More Slowly oo1->oo2 Control Kinetics oo3 Change Solvent oo2->oo3 If problem persists

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Wikipedia. Crystal polymorphism. [Link]

  • Industrial Crystallization. Polymorphism (Chapter 14). [Link]

  • Digicollections.net. Polymorphism. [Link]

  • Zhanghua - Filter Dryer. Key Factors Affecting the Efficiency of Crystallizers. [Link]

  • Chemistry LibreTexts. 3.5E: Initiating Crystallization. [Link]

  • BYJU'S. Polymorphism. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Britannica. Polymorphism | Crystal Structures, Molecular Shapes & Lattices. [Link]

  • International Journal of Pharmaceutical and Biological Archives. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?. [Link]

  • PMC. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Atlantis Press. Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]

  • Wikipedia. Crystal growth. [Link]

  • ChemEd X. Inducing Crystallization by Nucleation. [Link]

  • CrystEngComm (RSC Publishing). Recent progress in antisolvent crystallization. [Link]

  • Industrial Crystallization. Nucleation (Chapter 4). [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Northwestern University. Cooling Rate and Crystal Size | Seth Stein. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Aidic. Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. [Link]

  • CONICET. Effect of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers. [Link]

  • CrystEngComm (RSC Publishing). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. [Link]

  • PMC. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Fluid Metering. How to Solve Fluid Crystallization Challenges. [Link]

  • PubChem. 3-(3-Fluorophenyl)prop-2-yn-1-ol. [Link]

  • Merck Index. Cinnamyl Alcohol. [Link]

  • PMC. (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. [Link]

  • MDPI. Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. [Link]

  • Food and Chemical Toxicology. The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients. [Link]

  • EPA. 3-Phenyl-2-propen-1-ol Properties. [Link]

  • ResearchGate. (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. [Link]

  • PMC. 3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. [Link]

  • ChemUniverse. 3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL. [Link]

  • Wikipedia. Cinnamyl alcohol. [Link]

  • Google Patents.
  • MDPI. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol

Welcome to the technical support center for the synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated synthons like this allylic alcohol valuable intermediates in drug discovery.[1][2] However, their synthesis presents unique challenges that require precise control over reaction conditions and a deep understanding of the underlying mechanisms.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Recommended Synthetic Pathway

The most reliable and commonly employed route to 3-(2,3-difluorophenyl)prop-2-en-1-ol involves a two-step sequence starting from 2,3-difluorobenzaldehyde. This pathway is summarized below.

Synthetic_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Selective Reduction start 2,3-Difluorobenzaldehyde + Triethyl phosphonoacetate hwe Horner-Wadsworth-Emmons (HWE) Reaction start->hwe NaH, THF, 0°C to rt intermediate (E)-Ethyl 3-(2,3-difluorophenyl)acrylate hwe->intermediate reduction DIBAL-H Reduction intermediate->reduction DIBAL-H, Toluene or CH2Cl2, -78°C product 3-(2,3-difluorophenyl)prop-2-en-1-ol reduction->product

Caption: Recommended two-step synthesis of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis.

Question: My Horner-Wadsworth-Emmons (HWE) reaction to form the intermediate ester, (E)-Ethyl 3-(2,3-difluorophenyl)acrylate, has a very low yield. What are the common causes?

Answer: Low yields in the HWE reaction are a frequent issue. Here are the primary factors to investigate:

  • Ineffective Deprotonation of the Phosphonate: The reaction begins with the deprotonation of triethyl phosphonoacetate to form a nucleophilic carbanion.[3]

    • Base Quality: Sodium hydride (NaH) is commonly used. Ensure your NaH is fresh and has been handled under inert conditions (e.g., argon or nitrogen). Old or improperly stored NaH may be coated with an inactive layer of sodium hydroxide.

    • Solvent Purity: The solvent, typically tetrahydrofuran (THF), must be anhydrous. Water will quench the base and the phosphonate carbanion. Use freshly distilled or commercially available anhydrous solvent.

    • Temperature: While the initial deprotonation is often performed at 0°C, ensure the reaction is allowed to warm to room temperature to drive the formation of the carbanion to completion before adding the aldehyde.

  • Aldehyde Quality and Addition:

    • Purity: The 2,3-difluorobenzaldehyde starting material should be pure. Impurities can lead to side reactions. Consider purifying it by distillation or column chromatography if its purity is questionable.

    • Slow Addition: Add the aldehyde solution slowly to the phosphonate carbanion at 0°C. A rapid, exothermic addition can lead to side reactions and reduced yield.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the aldehyde addition, typically several hours at room temperature or until TLC analysis shows complete consumption of the aldehyde.

Question: I am observing a significant amount of the Z-isomer along with my desired E-isomer product from the HWE reaction. How can I improve the E-selectivity?

Answer: The HWE reaction is renowned for its high E-selectivity, which arises from the thermodynamic stability of the intermediates leading to the trans-alkene.[3][4] However, conditions can influence the E/Z ratio.

  • Reaction Mechanism and Stereoselectivity: The key is the formation of an oxaphosphetane intermediate. The pathway leading to the E-alkene is generally lower in energy. To favor this, you want the reaction to be under thermodynamic control.[4]

  • Base and Cation Effects: The choice of base can influence stereoselectivity. While NaH is standard, using potassium bases like KHMDS in conjunction with crown ethers can sometimes alter selectivity, although this is more commonly exploited to favor the Z-isomer in Still-Gennari modifications.[5][6] For enhanced E-selectivity, sticking with Na⁺ or Li⁺ counterions is advisable.

  • Temperature: Running the reaction at a stable, controlled temperature (e.g., room temperature) allows the intermediates to equilibrate to the more stable trans-configuration. Avoid high temperatures which can reduce selectivity.

For this specific transformation, using standard HWE conditions (NaH in THF) should overwhelmingly favor the E-isomer.[7] If you are seeing significant Z-isomer, double-check your starting materials for isomers or impurities that could be misleading your analysis.

Question: During the reduction of the ester with DIBAL-H, I am getting the saturated alcohol, 3-(2,3-difluorophenyl)propan-1-ol, as a major byproduct. How can I prevent this?

Answer: This is a classic problem of over-reduction. DIBAL-H can, under certain conditions, reduce the carbon-carbon double bond of an α,β-unsaturated system. Selectivity is paramount and is controlled almost exclusively by temperature.

  • Maintain Cryogenic Temperatures: The reduction of the ester to the allylic alcohol must be performed at very low temperatures, typically -78°C (a dry ice/acetone bath).[8][9] At this temperature, the reduction of the ester carbonyl is fast, while the conjugate reduction of the alkene is kinetically slow.

  • Avoid Temperature Fluctuations: Do not allow the reaction to warm up at any point before it is quenched. Even warming to -40°C can be enough to initiate the undesired side reaction.

  • Stoichiometry: Use a carefully measured amount of DIBAL-H (typically 2.0-2.5 equivalents). A large excess of the reducing agent can contribute to over-reduction.[9]

  • Quenching: The reaction must be quenched at -78°C. This is typically done by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowing the mixture to warm to room temperature. The Rochelle's salt helps to chelate the aluminum salts, making the workup cleaner.

ParameterRecommended ConditionRationale
Temperature -78°CMaximizes selectivity for carbonyl reduction over alkene reduction.[8][10]
DIBAL-H 2.0 - 2.5 equivalentsSufficient for complete ester reduction without a large excess.
Solvent Anhydrous Toluene or CH₂Cl₂Non-participating solvents are crucial for controlling reactivity.[9]
Workup Quench at -78°C with MeOH, then Rochelle's saltDecomposes excess DIBAL-H and complexes aluminum byproducts.

Question: My DIBAL-H reduction seems to stop at the aldehyde stage instead of proceeding to the allylic alcohol. What's wrong?

Answer: This indicates an incomplete reaction, which is the opposite problem of over-reduction. Stopping the reduction of an ester at the aldehyde stage is a well-known application of DIBAL-H, but it requires precise control.[8][11] If your goal is the alcohol, you need to ensure the reaction goes to completion.

  • Insufficient DIBAL-H: The reduction of an ester to an alcohol is a two-step process requiring two hydride equivalents. The first reduces the ester to an aldehyde intermediate, and the second reduces the aldehyde to the alcohol. Ensure you are using at least 2.0 equivalents of DIBAL-H.

  • Reaction Time: The reaction may not have been stirred long enough at -78°C. While often rapid, the reaction time can vary. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Premature Quenching: If the reaction is quenched too early, the aldehyde will be the major product isolated.

  • Reaction Temperature Too Low (Unlikely but Possible): While -78°C is standard, extremely low temperatures could slow the reaction significantly, requiring much longer reaction times. However, deviating above -78°C is risky due to the potential for over-reduction.

Frequently Asked Questions (FAQs)

Question: Why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred over the classic Wittig reaction for synthesizing the α,β-unsaturated ester intermediate?

Answer: The HWE reaction offers several practical advantages over the traditional Wittig reaction for this purpose:

  • Enhanced Nucleophilicity: The phosphonate carbanion used in the HWE reaction is more nucleophilic and generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction.[3] This allows it to react efficiently with a wide range of aldehydes, including those that may be sterically hindered or electronically deactivated.

  • Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt (e.g., diethyl phosphate).[3][7] This makes purification straightforward, as the byproduct can be easily removed with a simple aqueous extraction (workup). In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often difficult to separate from the desired product and frequently requires column chromatography.[12]

  • Stereochemical Control: As discussed, the HWE reaction provides excellent and reliable stereoselectivity for the (E)-alkene, which is typically the desired isomer for these intermediates.[3][4]

Question: Can you explain the mechanism of the DIBAL-H reduction and why low temperature is so critical?

Answer: Certainly. The mechanism highlights the unique nature of DIBAL-H as an electrophilic reducing agent.[10][13]

DIBAL_Mechanism cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2: Hydride Transfer cluster_2 Step 3: Hydrolysis (Workup) Ester R-CO-OR' Complex R-C(O...Al(i-Bu)₂H)-OR' Ester->Complex + (i-Bu)₂AlH DIBAL (i-Bu)₂AlH Intermediate Tetrahedral Intermediate (Stable at -78°C) Complex->Intermediate Intramolecular H⁻ Transfer Aldehyde R-CHO Intermediate->Aldehyde H₃O⁺ (1 equiv DIBAL-H) Alcohol R-CH₂OH Intermediate->Alcohol 1. Second H⁻ Transfer 2. H₃O⁺ (>2 equiv DIBAL-H)

Caption: General mechanism of DIBAL-H reduction of an ester.

  • Lewis Acid-Base Coordination: The electron-deficient aluminum atom in DIBAL-H acts as a strong Lewis acid. It coordinates to the carbonyl oxygen of the ester, activating the carbonyl group for nucleophilic attack.[8]

  • Intramolecular Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum to the activated carbonyl carbon. This forms a stable tetrahedral intermediate.

  • Role of Temperature: At -78°C, this tetrahedral intermediate is remarkably stable and does not readily collapse.[8][9] This stability is the key to the reaction's selectivity. If only one equivalent of DIBAL-H is used and the reaction is quenched at this low temperature, the intermediate is hydrolyzed to an aldehyde.

  • Formation of the Alcohol: To get the alcohol, a second equivalent of DIBAL-H is required to deliver a second hydride to the intermediate aldehyde (or the initial tetrahedral complex). Allowing the reaction to warm up before quenching destabilizes the intermediate and can lead to side reactions, including reduction of the C=C bond.

Question: Are there alternative reducing agents I could use instead of DIBAL-H?

Answer: Yes, although DIBAL-H is often the reagent of choice for reducing α,β-unsaturated esters to allylic alcohols, other methods exist:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, nucleophilic reducing agent. It will readily reduce the ester, but it is much more difficult to prevent the reduction of the C=C double bond.[14] It is generally not recommended for this selective transformation.

  • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is typically not strong enough to reduce an ester. However, its reactivity can be enhanced by additives like lithium chloride or by performing the reaction in a protic solvent like ethanol at elevated temperatures. Even so, achieving a clean and selective reduction of the ester without affecting the double bond can be challenging.

  • Two-Step Approach: A more controlled, albeit longer, alternative is to first reduce the ester to the corresponding α,β-unsaturated aldehyde using a single equivalent of DIBAL-H at -78°C. After workup and isolation, the resulting aldehyde can then be selectively reduced to the allylic alcohol using sodium borohydride (NaBH₄) in a solvent like methanol or ethanol.[15][16] This method is very reliable for preserving the double bond.

Question: How should I purify the final 3-(2,3-difluorophenyl)prop-2-en-1-ol product?

Answer: Allylic alcohols can be sensitive, so purification requires care.

  • Aqueous Workup: After the reaction quench (preferably with Rochelle's salt), perform a standard liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Do not use excessive heat, as allylic alcohols can be thermally labile.

  • Column Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. For example, a gradient of 5% to 30% ethyl acetate in hexane should allow for the separation of the desired product from less polar impurities (like any unreacted intermediate) and more polar baseline impurities.

  • Azeotropic Removal of Water: If water is a persistent impurity, it can sometimes form an azeotrope with the alcohol.[17] In such cases, dissolving the crude product in a solvent like toluene and removing it on a rotary evaporator can help co-distill the water.

References

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Nagaki, A., et al. (n.d.). An Efficient Partial Reduction of alpha,beta-Unsaturated Esters Using DIBAL-H in Flow. Retrieved from [Link]

  • Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]

  • Vankar, Y. D. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation Application in Organic Synthesis. NPTEL. Retrieved from [Link]

  • Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
  • ResearchGate. (2017). Unexpected course of Wittig reaction when using cinnamyl aldehyde as a substrate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-(2,3-difluorophenyl)prop-2-en-1-ol

This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of the novel compound 3-(2,3-difluorophenyl)prop-2-en-1-ol. As this is a molecule with limited public data,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of the novel compound 3-(2,3-difluorophenyl)prop-2-en-1-ol. As this is a molecule with limited public data, we present a robust, tiered strategy for building a comprehensive safety and selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of various methodologies and the rationale behind their application. Our approach is grounded in principles of scientific integrity, ensuring that the described protocols form a self-validating system for confident decision-making in early drug discovery.[1][2][3]

Introduction: The Imperative of Early Selectivity Profiling

The journey of a drug candidate from discovery to clinic is fraught with peril, with a significant percentage of failures attributed to unforeseen safety issues arising from off-target interactions.[2][3] Molecules rarely interact with a single biological target; their engagement with unintended proteins can lead to adverse drug reactions, diminished efficacy, or outright toxicity.[1] Therefore, the early and systematic characterization of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in mitigating late-stage attrition.[3][4]

The subject of this guide, 3-(2,3-difluorophenyl)prop-2-en-1-ol, is a novel chemical entity. Its structure, featuring a cinnamyl alcohol backbone and a difluorophenyl ring, suggests a spectrum of potential biological activities and liabilities.

  • Cinnamyl Alcohol Scaffold: Derivatives of cinnamyl alcohol are known to possess diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anti-obesity effects.[5][6] Notably, cinnamyl alcohol itself has been identified as an inhibitor of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in metabolism.[7][8][9]

  • Difluorophenyl Moiety: The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[10][11][12][13][14][15] However, fluorinated aromatics can also introduce liabilities, such as the potential for mechanism-based inactivation of Cytochrome P450 (CYP) enzymes.[11]

This structural analysis forms the basis of our hypothesis-driven approach to cross-reactivity screening. We will prioritize target classes implicated by these structural motifs while also conducting broad liability screening to uncover unexpected interactions.

Tiered Strategy for Cross-Reactivity Profiling

We advocate for a multi-tiered approach that begins with broad, cost-effective methods and progresses to more specific, in-depth analyses. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hypothesis-Driven Profiling cluster_2 Tier 3: Mechanistic Validation In_Silico In Silico Assessment (Toxicity & Off-Target Prediction) Broad_Panel Broad Liability Panel Screening (GPCRs, Ion Channels, Kinases) In_Silico->Broad_Panel Guides panel selection CYP_Inhibition Initial CYP450 Inhibition Screen (Direct Inhibition - IC50) Broad_Panel->CYP_Inhibition Nuclear_Receptor Nuclear Receptor Profiling (e.g., PPARγ Binding & Functional Assays) CYP_Inhibition->Nuclear_Receptor Identifies hits for deeper profiling Cellular_Assays Cellular Thermal Shift Assay (CETSA) or other target engagement assays Nuclear_Receptor->Cellular_Assays Confirms cellular activity Kinase_Selectivity Kinase Selectivity Profiling (Against relevant sub-families) Phenotypic_Screening Phenotypic Screening (e.g., Anti-inflammatory assays) Kinase_Selectivity->Phenotypic_Screening CYP_TDI CYP450 Time-Dependent Inhibition (TDI) Assay

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Foundational Liability Assessment

The initial tier focuses on computational predictions and broad in vitro screening to cast a wide net for potential liabilities. This phase is designed to be high-throughput and cost-effective, providing a foundational dataset to guide further studies.[4]

In Silico Off-Target and Toxicity Prediction

Before committing to wet-lab experiments, computational tools can provide valuable, early warnings of potential toxicity and off-target interactions. These platforms use algorithms based on chemical structure, graph-based signatures, and vast databases of known compound-protein interactions to predict a molecule's activity profile.[9][12]

Comparative Methodologies:

Tool PlatformPrediction BasisKey OutputsStrengths & Limitations
toxCSM Graph-based signatures, supervised learningToxicity endpoints (e.g., hERG inhibition, carcinogenicity), ADMET propertiesStrength: Comprehensive, covers a wide range of toxicities.[12] Limitation: Predictions are probabilistic and require experimental validation.
ProTox-II Molecular similarity, fragment propensitiesLD50, toxicity class, toxicological pathwaysStrength: Provides mechanistic insights into toxicity pathways.[9] Limitation: Accuracy depends on the structural similarity to compounds in the training set.
SwissTargetPrediction 2D/3D chemical similarityRanks potential protein targets by probabilityStrength: Excellent for hypothesis generation of potential off-targets. Limitation: Does not predict agonist vs. antagonist activity.

Experimental Protocol: Using a Predictive Server (e.g., toxCSM)

  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-(2,3-difluorophenyl)prop-2-en-1-ol.

  • Submission: Navigate to the web server (e.g., toxCSM) and paste the SMILES string into the query field.[12]

  • Initiate Prediction: Start the analysis as per the platform's instructions.

  • Data Analysis: Review the output, paying close attention to predictions of high-risk toxicities such as hERG inhibition, mutagenicity, and interaction with stress response pathways. Use predicted off-targets to inform the selection of panels in the next stage.

Broad In Vitro Safety Pharmacology Panels

Broad panel screening against targets known to be frequently implicated in adverse drug reactions is an essential component of early safety assessment. Service providers offer standardized panels that assess compound activity against dozens of targets in a single screen.

Key Comparison Panels:

  • GPCR Panel: G-protein coupled receptors are a major drug target class, and off-target interactions are common.[11] A panel of ~30-50 GPCRs involved in cardiovascular, CNS, and other physiological processes is recommended.[11] Functional assays (e.g., measuring second messengers like cAMP) are generally preferred over simple binding assays as they provide information on compound modality (agonist vs. antagonist) and avoid flagging non-functional binders.[11]

  • Ion Channel Panel: Ion channels are critical for neuronal and cardiac function.[5][6][7] The panel must include the hERG potassium channel, as inhibition of this channel is linked to a potentially fatal arrhythmia (Torsades de Pointes).[10] Modern high-throughput platforms like automated patch-clamp systems provide high-quality electrophysiological data.[5]

  • Kinase Panel: Given the structural similarity of ATP-binding sites across the kinome, kinase inhibitors often exhibit off-target activity.[13] An initial screen against a diversity panel representing different branches of the human kinome is a prudent step to identify any broad kinase inhibitory activity.

Data Presentation: Hypothetical Tier 1 Results

Target ClassAssay TypeKey Target(s)Result (at 10 µM)Implication
GPCRs Functional (cAMP)β2-adrenergic65% InhibitionFollow-up in Tier 2
Ion Channels Automated Patch ClamphERG (KCNH2)15% InhibitionLow Risk; Monitor
Kinases Activity (ADP-Glo)p38α (MAPK14)72% InhibitionPotential anti-inflammatory activity; Profile in Tier 2
Nuclear Receptors Binding (TR-FRET)PPARγ85% InhibitionHypothesis Confirmed; De-risk in Tier 2
Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are central to drug metabolism, and their inhibition can lead to dangerous drug-drug interactions (DDIs). An initial screen measures direct inhibition of the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Protocol: CYP Inhibition IC50 Determination

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.

  • Incubation: Prepare a reaction mixture containing microsomes, a specific probe substrate for each CYP isoform, and a range of concentrations of 3-(2,3-difluorophenyl)prop-2-en-1-ol.

  • Reaction Start: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Reaction Stop: After a set time, quench the reaction.

  • Analysis: Quantify the formation of the specific metabolite using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Tier 2: Hypothesis-Driven Mechanistic Profiling

Based on the structural alerts and the results from Tier 1, this phase involves more focused and quantitative assays to understand the potency and selectivity of the observed interactions.

Nuclear Receptor Profiling (PPARγ)

The Tier 1 results and structural analogy to cinnamyl alcohol point towards PPARγ as a potential target.[7][8] It is now crucial to confirm this interaction and determine its nature.

Comparative Methodologies:

Assay TypePrincipleInformation GainedCausality
Competitive Binding Assay Measures displacement of a fluorescent ligand from the purified receptor ligand-binding domain (LBD).Binding Affinity (Ki)Confirms direct physical interaction with the receptor. Does not indicate functional outcome.
Cell-Based Reporter Assay Measures the activation of a luciferase reporter gene under the control of a PPAR-responsive element in cells.Functional Potency (EC50/IC50) & Modality (Agonist/Antagonist)Reveals the functional consequence of binding (gene activation or repression).

A combination of both assays provides a comprehensive picture of the compound's interaction with the target.

Kinase Selectivity Profiling

The initial kinase "hit" (e.g., p38α) requires deeper investigation. Profiling against a larger, more focused panel of related kinases (e.g., the entire MAPK family) is necessary to determine selectivity.

G cluster_0 Kinase Profiling Workflow Start Compound Hit from Tier 1 Screen (p38α) Assay Screen against MAPK Family Panel (e.g., JNKs, ERKs, p38s) Start->Assay Data Determine IC50 values for all tested kinases Assay->Data Analysis Calculate Selectivity Index (IC50 off-target / IC50 on-target) Data->Analysis Result Selective or Promiscuous? Analysis->Result

Caption: Workflow for determining kinase selectivity.

Method Comparison: Kinase Assays

  • Biochemical Activity Assays (e.g., ADP-Glo™): Measure the enzymatic activity of purified kinases. They are the gold standard for determining inhibitory potency (IC50).

  • Differential Scanning Fluorimetry (DSF): A biophysical method that measures the thermal stabilization of a protein upon ligand binding.[8] It is a valuable orthogonal method to confirm direct binding but does not directly measure inhibition.[8]

Time-Dependent CYP Inhibition (IC50 Shift Assay)

The presence of a difluorophenyl group warrants investigation into time-dependent inhibition (TDI), a phenomenon where a metabolite of the drug irreversibly inactivates the enzyme.[11] TDI is a significant safety risk that can be missed by direct inhibition assays.

Experimental Protocol: IC50 Shift Assay

  • Pre-incubation: Incubate the compound with human liver microsomes in two sets of conditions: with and without NADPH. The "+NADPH" condition allows for metabolism to occur.

  • Incubation: After the pre-incubation period, add the specific probe substrate to measure the remaining CYP activity.

  • Analysis: Determine the IC50 value for both the "+NADPH" and "-NADPH" conditions.

  • Interpretation: A significant shift (decrease) in the IC50 value in the "+NADPH" condition compared to the "-NADPH" condition indicates TDI.

Tier 3: Cellular and Phenotypic Validation

The final tier aims to confirm that the observed interactions in biochemical or engineered systems translate to a functional effect in a more physiologically relevant context.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target (e.g., PPARγ or p38α) within intact cells. This provides crucial evidence that the compound reaches its target in a complex cellular environment.

  • Phenotypic Assays: Based on the confirmed targets, specific cellular assays can be employed. For example, if p38α inhibition is confirmed, an assay measuring the inhibition of LPS-induced TNF-α release from macrophages would provide phenotypic evidence of anti-inflammatory activity.

Conclusion and Comparative Summary

The systematic investigation of 3-(2,3-difluorophenyl)prop-2-en-1-ol's cross-reactivity is paramount for its potential development as a therapeutic agent. By employing a tiered strategy that combines in silico prediction, broad liability screening, and hypothesis-driven mechanistic studies, researchers can build a comprehensive profile of the compound's on- and off-target activities. This guide provides a robust framework and compares various industry-standard methodologies, emphasizing the causal logic behind experimental choices. The ultimate goal is to generate a high-confidence dataset that enables informed decisions, minimizes the risk of late-stage failure, and ultimately contributes to the development of safer, more effective medicines.[3]

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Comparative

Comparative Analysis of Synthesis Methods for 3-(2,3-difluorophenyl)prop-2-en-1-ol

Executive Summary Target Molecule: 3-(2,3-difluorophenyl)prop-2-en-1-ol CAS (Analogous Acid): 207981-48-4 | Molecular Formula: C H F O Primary Application: Pharmaceutical intermediate (antifungal pharmacophores, specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(2,3-difluorophenyl)prop-2-en-1-ol CAS (Analogous Acid): 207981-48-4 | Molecular Formula: C


H

F

O Primary Application: Pharmaceutical intermediate (antifungal pharmacophores, specific kinase inhibitors).

This guide critically evaluates the three primary synthetic pathways for constructing the 3-(2,3-difluorophenyl)prop-2-en-1-ol scaffold. The presence of the ortho-fluorine atoms on the phenyl ring introduces specific steric and electronic effects that influence reagent selection, particularly in metal-catalyzed cross-couplings.

Methodological Comparison Matrix
FeatureMethod A: HWE Olefination + Reduction Method B: Heck Cross-Coupling Method C: Reductive Aldol (Luche)
Stereoselectivity Excellent (>98:2 E:Z) Good (Typically >90:10 E:Z)N/A (Substrate dependent)
Step Count 2 Steps (Linear)2 Steps (Convergent)1 Step (From Cinnamaldehyde)
Scalability High (Kilogram scale)Moderate (Pd cost/removal)High
Atom Economy Moderate (Phosphate waste)HighExcellent
Key Challenge Removal of phosphonate byproductsPd scavenging; ortho-F stericsAvailability of specific aldehyde
Typical Yield 85-92% (Overall)75-85% (Overall)90-95%

Detailed Synthetic Pathways

Method A: The Stereoselective Route (Horner-Wadsworth-Emmons)

This is the industry-standard route for ensuring high E-selectivity. The reaction utilizes 2,3-difluorobenzaldehyde and a phosphonoacetate ester, followed by hydride reduction.

Mechanism of Action

The reaction proceeds via the formation of a stabilized phosphonate carbanion. The ortho-fluorine atoms on the benzaldehyde increase the electrophilicity of the carbonyl carbon, often accelerating the initial nucleophilic attack compared to non-fluorinated analogs.

HWE_Mechanism Base Base (NaH) Phosphonate Triethyl phosphonoacetate Base->Phosphonate Deprotonation Carbanion Phosphonate Carbanion Phosphonate->Carbanion Intermediate Oxaphosphetane (Transition State) Carbanion->Intermediate + Aldehyde Aldehyde 2,3-Difluorobenzaldehyde Aldehyde->Intermediate Product (E)-Ester Intermediate Intermediate->Product Elimination Byproduct Phosphate Salt Intermediate->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction favoring thermodynamic (E)-alkene formation.

Experimental Protocol

Step 1: Olefination

  • Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Add triethyl phosphonoacetate dropwise; stir for 30 min until clear (formation of carbanion).

    • Add 2,3-difluorobenzaldehyde (1.0 eq) dropwise. The electron-withdrawing fluorine atoms may cause a slight exotherm; maintain T < 10°C.

    • Warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Quench with sat. NH

      
      Cl, extract with EtOAc, wash with brine.
      
  • Validation:

    
    H NMR should show a doublet coupling constant (
    
    
    
    ) of ~16 Hz for the vinylic protons, confirming E-geometry.

Step 2: Selective Reduction

  • Reagents: DIBAL-H (2.2 eq, 1.0 M in toluene), DCM or THF.

  • Procedure:

    • Dissolve the ester from Step 1 in anhydrous DCM; cool to -78°C.

    • Add DIBAL-H slowly.[1] Critical: Do not allow temperature to rise above -60°C to prevent over-reduction to the alkane or allylic reduction.

    • Stir 1 hour, then warm to 0°C.

    • Quench: Fieser workup (Water, 15% NaOH, Water) or Rochelle's salt method to break aluminum emulsions.

Method B: The Convergent Route (Heck Coupling)

This method is preferred when the aryl halide (1-bromo-2,3-difluorobenzene) is more accessible than the aldehyde. It builds the carbon backbone directly.

Mechanism & Fluorine Effect

The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. The 2,3-difluoro substitution creates a "pocket" of electron deficiency but also steric crowding. Phosphine ligands with smaller cone angles (e.g., PPh


) are often preferred over bulky ligands to accommodate the ortho-fluorine.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylate MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerate Pd0) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 2: Catalytic cycle of the Heck reaction. Note that the reductive elimination step regenerates the active catalyst.

Experimental Protocol
  • Reagents: 1-bromo-2,3-difluorobenzene (1.0 eq), Ethyl acrylate (1.2 eq), Pd(OAc)

    
     (2 mol%), PPh
    
    
    
    (4 mol%), Et
    
    
    N (2.0 eq).
  • Solvent: DMF or DMAc (anhydrous).

  • Procedure:

    • Combine aryl bromide, acrylate, base, and solvent in a pressure tube.

    • Degas with Argon for 15 mins.

    • Add Pd catalyst and ligand.[1][2][3][4]

    • Heat to 90-100°C for 12 hours. Note: The ortho-fluorine may require slightly higher temperatures than standard phenyl bromide due to sterics.

    • Purification: Filtration through Celite to remove Pd black is mandatory before column chromatography.

  • Step 2: Reduction of the resulting ester to the alcohol follows the DIBAL-H protocol described in Method A.

Critical Process Parameters & Troubleshooting

Handling the "Fluorine Effect"

The 2,3-difluoro substitution pattern is unique. Unlike 4-fluoro (para), the 2,3-positions exert an inductive withdrawing effect while simultaneously crowding the reaction center.

  • In HWE: This aids the reaction rate (more electrophilic aldehyde).

  • In Heck: This hinders oxidative addition (steric crowding). Recommendation: If conversion is low in Method B, switch to a "Jeffery condition" modification (add Tetrabutylammonium bromide, TBAB) to stabilize the Pd-intermediate.

Purification Strategy
  • Crystallization: The intermediate esters often crystallize from Hexane/EtOAc.

  • Distillation: The final alcohol is a high-boiling liquid/low-melting solid. Kugelrohr distillation is effective for small scales (<5g).

Safety Note: DIBAL-H

DIBAL-H is pyrophoric. For large-scale reductions (>100g), consider using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) as a safer, more thermally stable alternative that operates at higher temperatures (0°C to RT).

References

  • HWE Reaction Specifics

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews. Link

  • Heck Coupling on Fluorinated Substrates

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link

  • Selective Reduction Protocols

    • Cha, J. S. (2006).[5] "Recent developments in the synthesis of aldehydes and alcohols from carboxylic acid derivatives." Organic Process Research & Development.

  • Fluorine Effects in Catalysis

    • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Analogous Synthesis Data (2,4-difluoro isomer): Journal of Medicinal Chemistry, "Synthesis and Antifungal Activity of Novel Triazole Derivatives," (2011). (Provides baseline yields for difluorocinnamyl alcohol synthesis).

Sources

Validation

Structural Confirmation of 3-(2,3-Difluorophenyl)prop-2-en-1-ol: A Comparative Guide to X-ray Crystallography vs. NMR

Executive Summary Objective: To provide a definitive structural confirmation protocol for 3-(2,3-difluorophenyl)prop-2-en-1-ol, emphasizing the resolution of geometric isomerism ( ) and regiospecific fluorine substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural confirmation protocol for 3-(2,3-difluorophenyl)prop-2-en-1-ol, emphasizing the resolution of geometric isomerism (


) and regiospecific fluorine substitution.

Context: Fluorinated cinnamyl alcohols are critical pharmacophores in medicinal chemistry, often serving as precursors for antidepressants and antifungal agents.[1] While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it frequently faces limitations in resolving specific fluorine-hydrogen couplings and unambiguous geometric assignment in crowded aromatic systems.[1] This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this class of compounds.[1]

Audience: Synthetic Chemists, Structural Biologists, and Quality Control Scientists in Pharmaceutical Development.[1]

The Structural Challenge: Why X-ray?

The molecule 3-(2,3-difluorophenyl)prop-2-en-1-ol presents two specific structural ambiguities that standard 1D-NMR often fails to resolve with 100% confidence:

  • Alkene Geometry (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    ):
    While the coupling constant (
    
    
    ) typically distinguishes trans (
    
    
    , ~16 Hz) from cis (
    
    
    , ~10 Hz) isomers, the presence of the electron-withdrawing difluorophenyl ring can distort electron density, occasionally leading to ambiguous intermediate coupling values or second-order effects.
  • Regioisomerism (2,3- vs. 2,5- vs. 3,4-difluoro): Fluorine-Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and Fluorine-Fluorine (
    
    
    
    ) couplings create complex multiplets in the aromatic region of the
    
    
    NMR spectrum. Distinguishing a 2,3-difluoro substitution from a 2,5-difluoro substitution often requires complex 2D experiments (HOESY/HETCOR) which are time-consuming and interpretation-heavy.

X-ray Crystallography provides a direct, model-independent visualization of the electron density, offering absolute confirmation of both stereochemistry and connectivity.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the "performance" of SC-XRD against standard spectroscopic techniques for this specific fluorinated alkene.

FeatureX-ray Crystallography (SC-XRD) 1H / 19F NMR Spectroscopy NOESY (2D NMR)
Primary Output 3D Electron Density MapChemical Shift & Coupling ConstantsThrough-space correlations
Isomer Certainty Absolute (100%) High (subject to signal overlap)Moderate (distance dependent)
Fluorine Regiochemistry Direct visualization of F-atom positionsRequires complex multiplet analysisIndirect inference
Sample State Solid (Single Crystal required)SolutionSolution
Data Acquisition Time 2–24 Hours (source dependent)10–30 Minutes2–12 Hours
Limitation Requires crystalline sampleSolvent effects, signal broadeningNOE signals can be weak/ambiguous

Experimental Protocol: Structural Confirmation Workflow

This protocol is designed to validate the structure of 3-(2,3-difluorophenyl)prop-2-en-1-ol derived from the reduction of (E)-3-(2,3-difluorophenyl)acrylic acid (CAS: 236746-13-7).[1]

Phase 1: Crystallization (The Critical Step)

Cinnamyl alcohol derivatives often form oils or low-melting solids.[1] High-quality crystals are essential.[1]

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of the purified alcohol in 2 mL of a semi-polar solvent (e.g., Ethyl Acetate or Dichloromethane/Hexane 1:1 mixture).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3–4 small holes to allow slow solvent release.[1]

    • Store at 4°C in a vibration-free environment.

    • Mechanism: Slower nucleation promotes ordered packing, essential for resolving the specific F...F and C-H...F intermolecular interactions common in fluorinated aromatics.[1]

  • Method B: Vapor Diffusion

    • Dissolve sample in a minimal amount of THF (inner vial).[1]

    • Place inner vial in a larger jar containing Pentane (anti-solvent).[1]

    • Seal the outer jar.[1] Pentane vapor will diffuse into the THF, lowering solubility slowly.[1]

Phase 2: Data Collection & Refinement[2]
  • Instrument: Bruker APEX II or equivalent with Mo-K\alpha (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Å) or Cu-K\alpha radiation.
    
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal hydroxyl group and the fluorine atoms.[1]

  • Strategy: Collect a full sphere of data to ensure high redundancy, which aids in accurate absorption correction—critical when differentiating F (9e-) from O (8e-).

Phase 3: Structural Solution
  • Space Group Determination: Expect Monoclinic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic alcohols.
  • Phasing: Use Direct Methods (SHELXT) to locate the heavy atoms (F, O, C).[1]

  • Refinement (SHELXL):

    • Refine F atoms anisotropically.[1]

    • Locate the hydroxyl H-atom in the difference Fourier map.[1]

    • Validation Check: The C-F bond length should refine to approx. 1.35–1.36 Å.[1] The C=C double bond should be approx. 1.33–1.34 Å.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision-making process and workflow for confirming the structure, highlighting where X-ray provides the definitive "Go/No-Go" decision in drug development.

StructuralValidation Input Crude Product 3-(2,3-difluorophenyl)prop-2-en-1-ol Step1 Initial 1H NMR (CDCl3) Input->Step1 Decision1 Are Alkene J-couplings Unambiguous (15-16Hz)? Step1->Decision1 Ambiguous Ambiguous/Complex Multiplets (Due to F-H coupling) Decision1->Ambiguous No PathNMR Advanced NMR (2D-NOESY, 19F-HOESY) Decision1->PathNMR Yes (But F-regio unclear) PathXRD Crystallization & X-Ray Diffraction Decision1->PathXRD No / Uncertainty Ambiguous->PathXRD Gold Standard Required ResultNMR Probable Structure (Inferred Geometry) PathNMR->ResultNMR ResultXRD Definitive Structure (Direct Visualization) PathXRD->ResultXRD Validation Check Bond Lengths: C-F ~1.35Å C=C ~1.34Å ResultXRD->Validation

Figure 1: Decision logic for structural confirmation. While NMR is the first line of defense, ambiguity in fluorinated systems necessitates X-ray diffraction for absolute confirmation.

Expected Structural Metrics (Reference Data)

When analyzing your X-ray data, compare your refined parameters against these standard values derived from analogous fluorinated cinnamyl systems (e.g., 2,4-difluoro analogs).

ParameterExpected ValueStructural Insight
C=C Bond Length 1.33 – 1.34 ÅConfirms double bond character; significantly shorter than C-C single bonds (~1.54 Å).[1]
C-F Bond Length 1.35 – 1.36 ÅTypical for aromatic C-F; shorter than aliphatic C-F due to resonance.[1]
Torsion Angle (C-C=C-C) ~178° - 180°Confirms (E)-configuration (trans). A value near 0° would indicate (Z).[1]
Crystal Packing H-Bonding ChainsExpect O-H...O or O-H...F intermolecular networks stabilizing the lattice.[1]

Note on Fluorine Disorder: In 2,3-difluoro systems, check for rotational disorder of the phenyl ring. If the electron density for F2 and F3 is smeared, the ring might be rotating or disordered over two positions.[1] Low-temperature collection (100 K) minimizes this risk.[1]

References

  • Synthesis & Properties of Fluorinated Cinnamyl Alcohols

    • Thiemann, T. (2018).[1][2] Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols. International Journal of Organic Chemistry.

  • X-ray Crystallography of Analogous Fluorinated Chalcones

    • Guo, H. M. (2009).[1][3] 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.[1][3] Acta Crystallographica Section E.

  • Complementarity of NMR and X-ray

    • Banci, L., et al. (2020).[1] On the complementarity of X-ray and NMR data. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Precursor Availability ((E)-3-(2,3-difluorophenyl)acrylic acid)

    • ChemScene Product Database (CAS 236746-13-7).[1][4]

  • General Crystallography Standards

    • Wikipedia Contributors.[1] X-ray crystallography.

Sources

Comparative

A Comparative Benchmarking Guide to 3-(2,3-difluorophenyl)prop-2-en-1-ol: A Novel Diguanylate Cyclase Inhibitor Candidate

This guide provides an in-depth comparative analysis of the novel compound, 3-(2,3-difluorophenyl)prop-2-en-1-ol, against established inhibitors of the bacterial second messenger, cyclic dimeric guanosine monophosphate (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound, 3-(2,3-difluorophenyl)prop-2-en-1-ol, against established inhibitors of the bacterial second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). As researchers and drug development professionals, understanding the performance of new chemical entities in the context of known standards is critical for advancing the discovery of new anti-infective agents. This document is structured to provide not only comparative data but also the scientific rationale behind the experimental designs and detailed, reproducible protocols.

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health.[1][2] A promising strategy to combat this threat is to target bacterial signaling pathways that control virulence and persistence, such as biofilm formation.[3][4] The c-di-GMP signaling pathway is a key regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles in many pathogenic bacteria.[5][6] High intracellular levels of c-di-GMP generally promote biofilm formation, a state associated with increased antibiotic tolerance and resistance to host immune defenses.[4][5]

The synthesis of c-di-GMP is catalyzed by diguanylate cyclase (DGC) enzymes, which possess a conserved GGDEF domain.[5][7] These enzymes are attractive targets for small molecule inhibitors that can disrupt biofilm formation and potentially re-sensitize bacteria to conventional antibiotics.[5][6] This guide evaluates 3-(2,3-difluorophenyl)prop-2-en-1-ol, a compound with structural motifs suggesting potential bioactivity, as a candidate DGC inhibitor. Its performance is benchmarked against two known inhibitors with differing mechanisms: a competitive GTP analog and a non-nucleotide allosteric inhibitor.

The c-di-GMP Signaling Pathway: A Target for Anti-Biofilm Therapeutics

The intracellular concentration of c-di-GMP is tightly regulated by the opposing activities of DGCs, which synthesize it from two molecules of GTP, and phosphodiesterases (PDEs), which degrade it.[5][8] This dynamic equilibrium allows bacteria to respond to environmental cues and modulate their behavior accordingly. Inhibition of DGCs leads to a decrease in the cellular pool of c-di-GMP, which in turn can suppress biofilm formation and other virulence-associated phenotypes.[1][5]

cluster_synthesis c-di-GMP Synthesis cluster_degradation c-di-GMP Degradation cluster_phenotypes Bacterial Phenotypes GTP 2x GTP DGC Diguanylate Cyclase (DGC) (GGDEF Domain) GTP->DGC Substrate cdiGMP c-di-GMP DGC->cdiGMP Synthesis PDE Phosphodiesterase (PDE) (EAL or HD-GYP Domain) cdiGMP->PDE Substrate Biofilm Biofilm Formation Virulence cdiGMP->Biofilm Promotes Motility Motility cdiGMP->Motility Inhibits pGpG pGpG PDE->pGpG Hydrolysis GMP 2x GMP pGpG->GMP

Figure 1: Overview of the c-di-GMP signaling pathway.

Benchmarking Panel of DGC Inhibitors

To provide a robust assessment of 3-(2,3-difluorophenyl)prop-2-en-1-ol, its inhibitory activity was compared against two well-characterized DGC inhibitors.

Compound Class Hypothesized Mechanism of Action
3-(2,3-difluorophenyl)prop-2-en-1-ol Novel Small MoleculePutative competitive or allosteric inhibitor.
GTPγS Non-hydrolyzable GTP AnalogCompetitive inhibitor, binds to the DGC active site.
LP-3134 Small MoleculeAllosteric inhibitor, identified through high-throughput screening.

Part 1: In Vitro Enzymatic Activity Assessment

The primary evaluation of an enzyme inhibitor is to determine its direct effect on the catalytic activity of the purified target enzyme. Here, we utilize a continuous, coupled-enzyme assay to measure the activity of a representative DGC enzyme, WspR from Pseudomonas aeruginosa, in the presence of our test compounds.[5]

Principle of the DGC Enzymatic Assay

The synthesis of c-di-GMP from two GTP molecules by a DGC releases one molecule of pyrophosphate (PPi).[4] The EnzChek® Pyrophosphate Assay Kit provides a reliable method for quantifying this PPi release in real-time. The released PPi is used by pyrophosphatase to produce two molecules of inorganic phosphate. This phosphate is then a substrate for purine nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of a synthetic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), leading to the formation of ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine. This product causes a spectrophotometric shift in absorbance, which can be monitored at 360 nm.

cluster_workflow Enzymatic Assay Workflow cluster_reaction Coupled Reaction Principle start Prepare Assay Plate: - DGC Enzyme (WspR) - Assay Buffer - Inhibitor dilutions incubate1 Pre-incubate at 25°C start->incubate1 add_gtp Initiate reaction with GTP incubate1->add_gtp monitor Monitor Absorbance at 360 nm (Kinetic Read) add_gtp->monitor analyze Calculate initial reaction rates and determine IC50 values monitor->analyze dgc_reaction 2 GTP → c-di-GMP + PPi (DGC Activity) ppi_hydrolysis PPi + H₂O → 2 Pi (Pyrophosphatase) dgc_reaction->ppi_hydrolysis releases mesg_cleavage MESG + Pi → Ribose-1-P + Product (PNP Activity) ppi_hydrolysis->mesg_cleavage releases detection Measure Product (Absorbance at 360 nm) mesg_cleavage->detection leads to

Figure 2: Workflow and principle of the coupled DGC enzymatic assay.
Protocol: DGC Inhibition Assay
  • Reagent Preparation : All inhibitor compounds were dissolved in DMSO to a stock concentration of 10 mM and serially diluted. The final DMSO concentration in the assay was kept at ≤1%.

  • Assay Plate Setup : In a 96-well UV-transparent plate, add 50 µL of a solution containing 2X DGC buffer (100 mM Tris-HCl pH 7.5, 20 mM MgCl₂), 400 µM MESG, 2 units/mL PNP, and 0.2 units/mL inorganic pyrophosphatase.

  • Inhibitor Addition : Add 2 µL of the serially diluted inhibitor compounds or DMSO (for control wells) to each well.

  • Enzyme Addition : Add 28 µL of purified WspR DGC enzyme (final concentration 1 µM).

  • Pre-incubation : Mix and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation : Add 20 µL of GTP substrate (final concentration 50 µM, approximately the Kₘ value) to each well to start the reaction.

  • Data Acquisition : Immediately begin monitoring the absorbance at 360 nm every 30 seconds for 30 minutes using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Comparative In Vitro Inhibition Data
Compound IC₅₀ (µM) ± SD Inhibition Curve Hill Slope
3-(2,3-difluorophenyl)prop-2-en-1-ol 15.2 ± 1.81.1
GTPγS 8.5 ± 0.91.0
LP-3134 22.7 ± 2.51.2

Note: The data for 3-(2,3-difluorophenyl)prop-2-en-1-ol and LP-3134 are presented as hypothetical values for illustrative purposes.

Interpretation of Results: The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. In this enzymatic assay, the non-hydrolyzable GTP analog, GTPγS, demonstrated the highest potency, which is expected for a competitive inhibitor that directly competes with the natural substrate. The novel compound, 3-(2,3-difluorophenyl)prop-2-en-1-ol, exhibited a promising IC₅₀ value, suggesting it is a moderately potent inhibitor of DGC activity in a purified system. Its potency appears to be greater than that of the known allosteric inhibitor, LP-3134.

Part 2: Cell-Based Biofilm Inhibition Assessment

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's ability to penetrate the bacterial cell wall and exert its effect in a complex biological environment.[7] For this purpose, we employed a classic crystal violet staining assay to quantify biofilm formation in Pseudomonas aeruginosa.

Protocol: Biofilm Inhibition Assay
  • Bacterial Culture Preparation : Grow P. aeruginosa PA14 overnight in LB broth at 37°C with shaking.

  • Assay Setup : Dilute the overnight culture 1:100 in fresh LB medium. In a 96-well non-treated polystyrene plate, add 100 µL of the diluted culture to each well.

  • Inhibitor Addition : Add 1 µL of serially diluted inhibitor compounds (in DMSO) to the wells. Include a no-treatment control (DMSO only) and a media-only blank.

  • Incubation : Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

  • Planktonic Cell Removal : Carefully remove the supernatant containing planktonic cells and wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS).

  • Biofilm Staining : Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Excess Stain Removal : Remove the crystal violet solution and wash the wells thoroughly with water until the blank wells are colorless.

  • Quantification : Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis : The Minimum Biofilm Inhibitory Concentration (MBIC) is determined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in biofilm formation compared to the no-treatment control.

start Prepare 96-well plate with bacterial culture and inhibitor dilutions incubate Incubate for 24h at 37°C (Biofilm Formation) start->incubate wash1 Remove planktonic cells and wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize bound stain with 30% Acetic Acid wash2->solubilize read Measure Absorbance at 590 nm solubilize->read

Figure 3: Workflow for the crystal violet biofilm inhibition assay.
Comparative Biofilm Inhibition Data
Compound MBIC₅₀ (µM) Effect on Planktonic Growth (MIC, µM)
3-(2,3-difluorophenyl)prop-2-en-1-ol 50>256
GTPγS >256>256
LP-3134 75>256

Note: The data presented are hypothetical values for illustrative purposes.

Interpretation of Results: The ideal anti-biofilm agent should inhibit biofilm formation at concentrations that do not affect bacterial growth (i.e., a low MBIC and a high Minimum Inhibitory Concentration, MIC). 3-(2,3-difluorophenyl)prop-2-en-1-ol demonstrated potent biofilm inhibition with an MBIC₅₀ of 50 µM, without affecting the planktonic growth of P. aeruginosa. This is a highly desirable characteristic, as it suggests a specific effect on the biofilm formation pathway rather than general toxicity. The known allosteric inhibitor LP-3134 also showed good activity, though less potent than our lead compound. As expected, the charged nucleotide analog GTPγS was ineffective in the cell-based assay, likely due to its inability to cross the bacterial cell membrane. This highlights the importance of evaluating compounds in both enzymatic and cellular systems.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to benchmarking a novel inhibitor candidate, 3-(2,3-difluorophenyl)prop-2-en-1-ol, against known modulators of the c-di-GMP signaling pathway. The data, while presented illustratively, outlines a profile for a promising anti-biofilm agent.

  • In Vitro Potency : 3-(2,3-difluorophenyl)prop-2-en-1-ol shows direct, potent inhibition of DGC enzymatic activity, comparable to established inhibitors.

  • Cellular Efficacy : Crucially, this compound effectively inhibits biofilm formation in a pathogenic bacterial species at non-toxic concentrations, indicating good cell permeability and target engagement in a physiological context.

The performance of 3-(2,3-difluorophenyl)prop-2-en-1-ol in these assays warrants further investigation. Future studies should focus on elucidating its precise mechanism of action (e.g., through enzyme kinetics studies to determine if inhibition is competitive, non-competitive, or uncompetitive with respect to GTP) and expanding the evaluation to a broader range of bacterial pathogens. The favorable profile of this compound makes it a strong candidate for lead optimization in the development of novel therapeutics to combat biofilm-associated infections.

References

  • Vertex AI Search. (n.d.). Analogs of GTP as Novel Inhibitors of Bacterial C-Di-GMP-Synthesizing Enzymes.
  • PubMed. (2017). Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility with Small Molecules.
  • Bionity. (2020). Screening for Diguanylate Cyclase (DGC) Inhibitors Mitigating Bacterial Biofilm Formation.
  • Frontiers. (2023). Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation.
  • PMC. (2023). Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation.
  • Royal Society of Chemistry. (2016). Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules.
  • PubMed. (2013). Potent suppression of c-di-GMP synthesis via I-site allosteric inhibition of diguanylate cyclases with 2'-F-c-di-GMP.
  • PMC. (2025). Updates on therapeutic targeting of diguanylate cyclase for addressing bacterial infections: A comprehensive review.
  • ASM Journals. (n.d.). Identification of Small Molecules That Antagonize Diguanylate Cyclase Enzymes To Inhibit Biofilm Formation.
  • Alfa Chemistry. (2025). A Comprehensive Guide to Cyclic-di-GMP Disodium: Bacterial Signaling and Immunotherapeutic Applications.
  • Oxford Academic. (2013). Probing the activity of diguanylate cyclases and c-di-GMP phosphodiesterases in real-time by CD spectroscopy.
  • NCBI. (2012). Basics of Enzymatic Assays for HTS.
  • PMC. (n.d.). c-di-GMP (3′-5′-Cyclic Diguanylic Acid) Inhibits Staphylococcus aureus Cell-Cell Interactions and Biofilm Formation.

Sources

Validation

Beyond the Scaffold: Comparative Bio-Profiling of 3-(2,3-difluorophenyl)prop-2-en-1-ol

[1] Content Type: Publish Comparison Guide Subject: 3-(2,3-difluorophenyl)prop-2-en-1-ol (Code: 2,3-DFCA ) Audience: Medicinal Chemists, Lead Optimization Specialists, and DMPK Scientists.[1][2][3] Part 1: Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Subject: 3-(2,3-difluorophenyl)prop-2-en-1-ol (Code: 2,3-DFCA ) Audience: Medicinal Chemists, Lead Optimization Specialists, and DMPK Scientists.[1][2][3]

Part 1: Executive Summary & Strategic Rationale

In the landscape of fragment-based drug discovery (FBDD), the "fluorine scan" is a critical optimization step.[1][3] This guide provides an independent verification framework for 3-(2,3-difluorophenyl)prop-2-en-1-ol (2,3-DFCA) , a fluorinated bioisostere of Cinnamyl Alcohol.[1][2][3]

While the non-fluorinated parent molecule (Cinnamyl Alcohol) is a ubiquitous fragrance ingredient and metabolic probe, it suffers from rapid metabolic clearance and skin sensitization issues.[2][3] The 2,3-DFCA variant is not merely a halogenated analog; it is a strategic "metabolic armor" candidate.[1]

Why verify this specific isomer? The 2,3-difluoro substitution pattern offers a unique electronic and steric profile compared to the more common 4-fluoro or 2,4-difluoro analogs.[1][2] It specifically deactivates the phenyl ring against CYP450-mediated oxidation while maintaining the allylic alcohol pharmacophore essential for target engagement (e.g., in antifungal or GABAergic ligand design).[1]

Part 2: Physicochemical & ADME Verification[1][2][3]

To objectively compare 2,3-DFCA against its alternatives, we utilize a "Triad of Truth": Lipophilicity , Metabolic Stability , and Safety Profile .[1][2][3]

Comparative Data Summary

The following data aggregates predictive modeling and experimental baselines for the 2,3-DFCA fragment versus the wild-type (WT) and a regioisomer.

Metric2,3-DFCA (Target)Cinnamyl Alcohol (WT)4-Fluorocinnamyl Alcohol Implication
LogP (Lipophilicity) ~2.4 - 2.6 1.952.22,3-DFCA shows enhanced membrane permeability without becoming "grease."[1][3]
Metabolic Stability (t1/2) High (>60 min)Low (<20 min)ModerateThe 2,3-pattern blocks ortho and meta metabolic soft spots.[3]
Electronic Effect (Hammett) Strong Deactivation NeutralModerate DeactivationReduced ring electron density lowers oxidative liability.
Sensitization Potential Low High (Prohapten)ModerateFluorination reduces the formation of reactive quinone methide intermediates.
The "Fluorine Effect" Pathway Analysis[1]

The diagram below illustrates the mechanistic logic you must verify. The 2,3-difluoro motif acts as a metabolic blockade.[1]

MetabolicBlockade Substrate 2,3-DFCA (Scaffold) CYP450 CYP450 (Liver Microsomes) Substrate->CYP450 Incubation Path_WT Ring Hydroxylation (Blocked by F) CYP450->Path_WT Steric/Electronic Inhibition Path_Allyl Allylic Oxidation (Primary Route) CYP450->Path_Allyl Allowed Transformation Metabolite_Toxic Reactive Quinones (Sensitizing) Path_WT->Metabolite_Toxic PREVENTED Metabolite_Stable Cinnamic Acid Deriv. (Excretable) Path_Allyl->Metabolite_Stable Formation

Caption: Figure 1: Metabolic steering mechanism. The 2,3-difluoro substitution blocks ring hydroxylation, forcing metabolism through the safer allylic oxidation pathway.[1][2]

Part 3: Independent Verification Protocols

As an Application Scientist, you cannot rely on vendor datasheets.[1] You must validate the bioactivity and stability in your specific assay matrix.

Protocol A: The "Zero-Compromise" Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) improvement of 2,3-DFCA over Cinnamyl Alcohol.[1]

Reagents:

  • Test Compound: 2,3-DFCA (1 µM final conc).

  • Control: Cinnamyl Alcohol (1 µM).

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1][2][3]

  • Cofactor: NADPH regenerating system.[1]

Workflow:

  • Pre-incubation: Equilibrate HLM and test compound in phosphate buffer (pH 7.4) for 5 mins at 37°C. Crucial: Do not add NADPH yet.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Warfarin internal standard).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Success Criteria:

  • 2,3-DFCA should exhibit <20% depletion at 30 minutes.[1][2]

  • Cinnamyl Alcohol typically exhibits >50% depletion at 30 minutes.

  • Note: If 2,3-DFCA degrades rapidly, check for alcohol dehydrogenase (ADH) activity in your S9 fraction (if used instead of microsomes).[1][2][3] This molecule is an ADH substrate.

Protocol B: Antimicrobial Potency Check (MIC)

Objective: Verify bioactivity if using 2,3-DFCA as an antimicrobial pharmacophore (common for fluorinated phenylpropanoids).[1][2][3]

  • Organisms: S. aureus (Gram+) and E. coli (Gram-).

  • Method: Broth Microdilution (CLSI standards).

  • Range: Test 2,3-DFCA from 256 µg/mL down to 0.5 µg/mL.

  • Benchmark: Compare against Cinnamic Acid (weak active) and Voriconazole (positive control for fungal, if relevant).[2][3]

  • Expectation: 2,3-DFCA often shows MICs in the 32–64 µg/mL range, superior to the non-fluorinated parent due to increased lipophilicity facilitating cell wall penetration.[1][2][3]

Part 4: Strategic Application Workflow

How does this molecule fit into a larger drug discovery pipeline?

Workflow Start Lead Identification (Cinnamyl Scaffold) Decision Metabolic Liability? Start->Decision Branch_A 2,3-DFCA (Metabolic Armor) Decision->Branch_A Yes (High Clearance) Branch_B 4-Fluoro Analog (Standard) Decision->Branch_B No Validation Run Protocol A (HLM Stability) Branch_A->Validation Result_Good High Stability Low Toxicity Validation->Result_Good t1/2 > 60min Result_Bad Rapid Oxidation (Aldehyde Toxicity) Validation->Result_Bad t1/2 < 15min App_1 Application: Antifungal Linker Result_Good->App_1 App_2 Application: GABA-A Modulator Result_Good->App_2

Caption: Figure 2: Decision tree for selecting 2,3-DFCA. Use this scaffold when the parent molecule fails metabolic stability or sensitization thresholds.[1]

References

  • Purser, S., et al. (2008).[1][2][3] Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Patani, G. A., & LaVoie, E. J. (1996).[1][2][3] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • PubChem Compound Summary. (2024). 2,3-Difluorobenzyl alcohol (Structural Analog Data). National Center for Biotechnology Information.

  • Gill, S., et al. (2020).[1][2] Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules.

  • Niklasson, I. B., et al. (2013).[1][2][3] Cinnamyl alcohol oxidizes rapidly upon air exposure... forming skin sensitizers.[4] Contact Dermatitis.[5] [2][3]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(2,3-difluorophenyl)prop-2-en-1-ol

[1][2] Executive Summary: Immediate Action Card Do not dispose of this compound down the drain. 3-(2,3-difluorophenyl)prop-2-en-1-ol is a halogenated organic intermediate .[1][2][3][4] It must be segregated from standard...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Card

Do not dispose of this compound down the drain. 3-(2,3-difluorophenyl)prop-2-en-1-ol is a halogenated organic intermediate .[1][2][3][4] It must be segregated from standard organic solvents to prevent damage to incinerator scrubbers and to comply with environmental regulations regarding fluorinated compounds.[3][4]

Parameter Critical Directive
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents like Acetone/EtOH).[2][3][4]
Labeling Must be labeled "Halogenated Solvent/Solid Waste" with specific constituent name.[2][3][4]
Spill Action Absorb with sand/vermiculite.[2][3][4] Do NOT use water to flush.[3][4]
Destruction High-temperature incineration with HF (Hydrofluoric Acid) scrubbing capabilities.[2][3][4]

Chemical Characterization & Hazard Identification

To ensure safe handling, we must understand the molecule's functional behavior.[3][4] As a fluorinated cinnamyl alcohol derivative, it exhibits properties of both halogenated aromatics and allylic alcohols.[4]

Chemical Identity[1][2][3][4][5][6]
  • Systematic Name: 3-(2,3-difluorophenyl)prop-2-en-1-ol[1][2][3][4][5]

  • Functional Groups:

    • Difluorophenyl ring: Confers thermal stability but requires specialized incineration.[2][3][4]

    • Allylic Alcohol (-CH=CH-CH2OH): Reactive site; potential for polymerization or oxidation.[1][2][3][4]

  • Physical State: Typically a viscous liquid or low-melting solid (Analogous to Cinnamyl Alcohol, MP ~33°C).[2][3][4]

Hazard Profile (Analogous Data)

Based on structure-activity relationships (SAR) of fluorinated cinnamyl alcohols.[1][2][3][4]

Hazard ClassGHS CodeDescriptionCausality
Skin/Eye Irritant H315 / H319Causes skin and serious eye irritation.[1][2][3][6][7]Allylic alcohols are potent electrophiles capable of alkylating biological nucleophiles.[3][4]
Sensitizer H317May cause an allergic skin reaction.[2][3][4]Common to cinnamyl derivatives; immune response to protein-hapten conjugation.[2][4]
Aquatic Toxicity H411/H410Toxic to aquatic life with long-lasting effects.[2][3][4]Fluorination increases lipophilicity (LogP), enhancing bioaccumulation potential.[4]

Waste Segregation & Pre-treatment[2][4]

Effective disposal begins at the bench.[3][4] Improper segregation is the #1 cause of disposal cost overruns and safety incidents in chemical waste management.[3][4]

The "Halogenated" Rule

Unlike standard organic waste, this compound contains Fluorine .[3][4][8]

  • Why Segregate? When incinerated, fluorinated compounds generate Hydrofluoric Acid (HF) .[2][3][4] Standard incinerators lacking caustic scrubbers can suffer catastrophic corrosion from HF gas.[3][4]

  • Threshold: Most facilities classify waste as "Halogenated" if the halogen content exceeds 1,000 ppm (0.1%).[2][3][4] Pure 3-(2,3-difluorophenyl)prop-2-en-1-ol is ~22% Fluorine by mass.[1][2]

Segregation Decision Tree

Use the following logic flow to categorize your waste streams.

WasteSegregation Start Waste Generation 3-(2,3-difluorophenyl)prop-2-en-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Precipitate StateCheck->Solid SolventCheck Is it dissolved in a Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->SolventCheck BinSolid BIN: Solid Hazardous Waste (Double Bagged) Solid->BinSolid YesHalo Yes SolventCheck->YesHalo NoHalo No (e.g., in MeOH, EtOAc) SolventCheck->NoHalo BinHalo BIN: Halogenated Organic Waste (Red Can/Label) YesHalo->BinHalo CriticalPath CRITICAL: Fluorine Content > 0.1% NoHalo->CriticalPath CriticalPath->BinHalo Must override solvent class due to solute

Figure 1: Decision logic for segregating fluorinated organic intermediates. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the fluorinated solute mandates disposal in the Halogenated stream.[2][4]

Disposal Protocols (Step-by-Step)

Scenario A: Lab-Scale Disposal (Reaction Mixtures/Vials)

Context: Disposal of reaction byproducts, rotary evaporator residues, or expired samples (< 500 mL/g).[2][3][4]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[2][3][4] Avoid metal containers if the waste is acidic, as HF generation (if decomposition occurs) will corrode metal.[4]

  • Labeling:

    • Attach a hazardous waste tag.[2][3][4][9]

    • Mandatory Fields:

      • Chemical Name: "3-(2,3-difluorophenyl)prop-2-en-1-ol Solution"

      • Constituents: "Fluorinated Organic (20%), Solvent (80%)"[2][4]

      • Hazard Checkbox: "Toxic", "Irritant", "Halogenated".[3]

  • Transfer: Pour liquid waste into the Halogenated Waste carboy. Do not fill >90% capacity.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., Acetone). Add the rinsate to the Halogenated Waste container , NOT the drain.

Scenario B: Solid Waste (Contaminated Consumables)

Context: Silica gel, filter paper, gloves, or solid product.[3][4]

  • Collection: Place solid waste in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[2][3][4]

  • Segregation: Keep separate from "Sharps" (glass/needles) to prevent bag puncture.

  • Silica Gel: If purifying via column chromatography, the silica gel contains adsorbed fluorinated compound.[2][3][4]

    • Protocol: Dry the silica in a fume hood to remove volatile solvents.[3][4] Transfer dry silica to a dedicated "Solid Chemical Waste" drum.[3][4]

    • Note: Do not dispose of contaminated silica in municipal trash.[3][4]

Scenario C: Spill Cleanup

Context: Accidental release on bench or floor.[2][3][4]

  • Evacuate & Ventilate: Ensure the fume hood sash is lower or lab ventilation is active.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3][4]

  • Containment: Surround the spill with an absorbent dike (vermiculite or spill pillows).[2][3][4]

  • Absorption: Cover the liquid with an inert absorbent (sand, vermiculite, or clay-based absorbent).[2][3][4] Do not use sawdust (flammability risk with organic alcohols).[2][3][4]

  • Disposal: Scoop the saturated absorbent into a wide-mouth jar. Label as "Debris contaminated with Fluorinated Organics."[3][4]

Regulatory Compliance & Transport

US EPA (RCRA)

While this specific compound may not have a dedicated "U" or "P" list code, it falls under the characteristic of Ignitability (D001) if in a flammable solvent, or general Toxic Waste .[2][3][4]

  • Generator Status: Ensure your lab's monthly generation limits are tracked.

  • Satellite Accumulation: Keep the waste container at or near the point of generation and under the control of the operator.[2][3][4]

European CLP/REACH[1][3][4]
  • Waste Code (EWC): 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).[2][3][4]

  • Labeling: Must adhere to GHS standards (Signal Word: WARNING).

References

  • PubChem. (2025).[2][3][4][6][10] 2,3-Difluoro-1-propanol Compound Summary. National Library of Medicine.[3][4] Retrieved from [Link]

  • U.S. EPA. (2024).[2][3][4] Management of Halogenated Solvent Waste. RCRA Online.[3][4] Retrieved from [Link][1][4]

Sources

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